Laquinimod
Description
This compound is an immunomodulator developed by Active Biotech and produced by Teva Pharmaceutical Industries. It is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy, like fingolimod. It has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
structure in first source
See also: this compound Sodium (active moiety of).
Propriétés
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248281-84-7 | |
| Record name | Laquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Profile of Laquinimod in Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laquinimod, an orally administered immunomodulator, has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS), primarily through studies utilizing experimental autoimmune encephalomyelitis (EAE). This technical guide synthesizes the key findings from these preclinical investigations, providing a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental protocols used to elucidate its effects. The data presented herein underscore this compound's multifaceted immunomodulatory properties, including its impact on both the innate and adaptive immune systems, and its direct effects within the central nervous system (CNS). A central finding is the identification of the Aryl Hydrocarbon Receptor (AhR) as a key molecular target, mediating many of the downstream anti-inflammatory and neuroprotective effects of the compound.
Efficacy of this compound in EAE Models
This compound has been shown to be effective in various EAE models, demonstrating a reduction in clinical signs, inflammation, demyelination, and axonal loss. Both prophylactic (preventive) and therapeutic treatment regimens have proven to be efficacious.
Quantitative Analysis of Clinical and Histopathological Outcomes
The following tables summarize the key quantitative data from representative preclinical EAE studies.
Table 1: Effect of this compound on Clinical Score in MOG-Induced EAE
| Animal Model | Treatment Regimen | Dosage | Mean Maximal Clinical Score (Vehicle) | Mean Maximal Clinical Score (this compound) | Percentage Inhibition | Reference |
| C57BL/6 Mice | Prophylactic (daily oral) | 25 mg/kg | 4.2 ± 0.7 | 0.3 ± 0.6 | 93% | [1] |
| SJL/J Mice | Preventive | Not Specified | Not Specified | Suppressed clinical signs | Not Specified | [2] |
| SJL/J Mice | Therapeutic (from Day 16) | Not Specified | Not Specified | Ameliorated clinical disease | Not Specified | [2] |
| 2D2 x Th Mice (Spontaneous EAE) | Preventive | Not Specified | Not Specified | Delayed onset, reduced incidence | Not Specified | [3] |
Table 2: Histopathological Improvements with this compound Treatment in EAE
| Animal Model | Parameter Assessed | Outcome in Vehicle-Treated EAE | Outcome in this compound-Treated EAE | Reference |
| C57BL/6 Mice | Inflammation, Demyelination, Axonal Loss | Severe disruption | Prevented alterations | [4] |
| C57BL/6 Mice | Iba1+ Macrophages/Microglia | Significant increase | Reduced outcome | [4] |
Table 3: Immunomodulatory Effects of this compound on Key Immune Cell Populations in EAE
| Cell Type | Change with this compound Treatment | Location | Reference |
| CD4+ and CD8+ T cells | Reduced infiltration | CNS | [2] |
| CD4+CD25+FoxP3+ Regulatory T cells | Significant increase in percentage | Spleen | [1] |
| Th1 and Th17 cells | Decreased responses | Periphery and CNS | [1] |
| Proinflammatory Monocytes | Prolonged presence in blood, reduced CNS infiltration | Blood, Spinal Cord | [4] |
| CD11c+CD4+ Dendritic Cells | Reduced | Spleen and Lymph Nodes | [3] |
| T follicular helper (Tfh) cells | Inhibited expansion | Spleen and Lymph Nodes | [3] |
| Germinal Center B cells | Diminished formation | Spleen and Lymph Nodes | [3] |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
A pivotal discovery in understanding this compound's mechanism of action is its activation of the Aryl Hydrocarbon Receptor (AhR).[1][5][6] This interaction triggers a cascade of downstream events that collectively contribute to its immunomodulatory and neuroprotective effects.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound's action in the context of EAE.
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway.
Key Mechanistic Findings
-
AhR Dependency: The therapeutic effect of this compound in EAE is abolished in AhR knockout mice, confirming that AhR is a necessary molecular target.[1][6]
-
Immune and CNS Compartments: The efficacy of this compound is mediated through AhR activation in both the immune system and the CNS. Deletion of AhR in the immune system fully abrogates its effect, while deletion within the CNS partially abrogates it.[1][6]
-
Downregulation of Proinflammatory Responses: this compound treatment leads to the downregulation of Th1 and Th17-related cytokine genes, including IL-17, GM-CSF, and IFN-γ.[1][5]
-
NF-κB Inhibition: this compound can reduce astrocyte activation by decreasing NF-κB activity, a key transcription factor for proinflammatory gene expression.[1][2]
-
Induction of Regulatory T cells: Treatment with this compound significantly increases the percentage of CD4+CD25+FoxP3+ regulatory T cells, an effect that is also AhR-dependent.[1]
Detailed Experimental Protocols
The following protocols are synthesized from multiple preclinical studies to provide a detailed methodology for investigating this compound in EAE.
MOG35-55-Induced EAE in C57BL/6 Mice
This is a widely used model for inducing EAE to study the chronic progression of MS.
Caption: Workflow for MOG35-55 induced EAE and this compound evaluation.
Detailed Steps:
-
Animals: Female C57BL/6 mice, 8-12 weeks of age.
-
Immunization (Day 0):
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer a subcutaneous injection of the emulsion, typically at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Administer Pertussis Toxin (PTX) via intraperitoneal injection on Day 0 and Day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
-
This compound Administration:
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record their weight.
-
Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Termination and Tissue Collection:
-
At a predetermined endpoint (e.g., day 16 or 28), euthanize mice and collect tissues (spinal cord, brain, spleen, lymph nodes) for further analysis.
-
-
Histopathology:
-
Process spinal cord sections for Hematoxylin and Eosin (H&E) staining to assess inflammation, Luxol Fast Blue staining for demyelination, and silver staining for axonal integrity.[4]
-
-
Immunological Analysis:
-
Isolate mononuclear cells from the spleen, lymph nodes, and CNS for flow cytometric analysis of T cell subsets, B cells, and myeloid cells.
-
Restimulate splenocytes with MOG peptide in vitro and measure cytokine production (e.g., IL-17, IFN-γ) in the supernatant by ELISA.[5]
-
Spontaneous EAE in 2D2 x Th Mice
This model is valuable for studying the B cell contribution to EAE and the formation of ectopic lymphoid structures.[3]
Key Methodological Differences:
-
Animal Model: Utilizes C57BL/6 MOG p35-55–specific T cell receptor transgenic (2D2) × MOG-specific immunoglobulin H-chain knock-in (Th) mice, which spontaneously develop EAE.[3]
-
Disease Induction: No external immunization is required.
-
Treatment: this compound or vehicle is administered orally, either before the expected onset of disease or after clinical signs appear.[3]
-
Analysis: In addition to the analyses described above, immunohistochemistry is used to examine the formation of meningeal B cell aggregates.[3]
Conclusion
The preclinical data for this compound in EAE models provide a strong rationale for its development as a therapeutic for multiple sclerosis. Its novel mechanism of action, centered on the activation of the AhR pathway, distinguishes it from many other immunomodulatory agents. This compound's ability to modulate both innate and adaptive immunity, coupled with its direct effects on CNS resident cells, results in a multifaceted approach to mitigating neuroinflammation and neurodegeneration. The experimental protocols detailed in this guide offer a framework for further research into the nuanced effects of this compound and other AhR-targeting compounds in the context of autoimmune and neurodegenerative diseases.
References
- 1. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Laquinimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of relapsing-remitting multiple sclerosis (RRMS) and other neurodegenerative diseases. Its mechanism of action involves a unique combination of immunomodulation and direct neuroprotective effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical trials and preclinical studies.
Pharmacokinetics
Oral this compound exhibits a predictable and linear pharmacokinetic profile. Following oral administration, it is well-absorbed, with a high oral bioavailability reported to be between 80% and 90%.[1]
Table 1: Pharmacokinetic Parameters of Oral this compound (0.6 mg) in Patients with Multiple Sclerosis
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [2] |
| Maximum Concentration (Cmax) | Data not consistently reported in a tabular format in the reviewed literature. | |
| Area Under the Curve (AUC) | Dose-proportional and linear exposure has been noted, but specific AUC values for the 0.6 mg dose are not readily available in a table. | [3] |
| Elimination Half-life (t½) | Approximately 80 hours | [1] |
| Metabolism | Predominantly by Cytochrome P450 3A4 (CYP3A4) | [1] |
Note: While specific Cmax and AUC values for the 0.6 mg dose are not detailed in the provided search results, the dose-proportional and linear pharmacokinetics suggest a predictable exposure level.
Pharmacodynamics
The pharmacodynamic effects of this compound are multifaceted, impacting both the peripheral immune system and the central nervous system directly.
Immunomodulatory Effects
This compound's immunomodulatory actions do not lead to general immunosuppression but rather a shift in the immune response towards a more regulated and less inflammatory state.
Table 2: Summary of Pharmacodynamic Effects of Oral this compound (0.6 mg) on Immune Cells and Cytokines in RRMS Patients
| Parameter | Effect | Quantitative Data Highlights | References |
| Major Immune Cell Populations | No significant quantitative changes in the relative proportions of T-cells, B-cells, monocytes, NK-cells, or dendritic cells after 24 months of treatment. | An immunological substudy of the ALLEGRO trial found no significant changes in the major PBMC populations. | [4] |
| Monocyte Activation | Decreased expression of the co-stimulatory molecule CD86 on LPS-stimulated monocytes. | A lower level of CD86 expression was observed from the first month of treatment in the ALLEGRO immunological substudy. | [4] |
| Chemokine Secretion | Tendency for lower secretion of pro-inflammatory chemokines CCL2 and CCL5 by monocytes. | Observed in in vitro stimulation of monocytes from this compound-treated patients. | [4] |
| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Preclinical studies show a reduction in pro-inflammatory cytokines. | Human clinical trial data with specific concentration changes (pg/mL) for a broad panel of cytokines with the 0.6 mg dose is not extensively detailed in the provided results. | [5][6] |
| Anti-inflammatory Cytokines (e.g., IL-10) | Preclinical evidence suggests an increase in anti-inflammatory cytokines. | Specific quantitative data from human trials with the 0.6 mg dose is limited in the search results. | [5] |
Neuroprotective Effects
A key aspect of this compound's profile is its potential to exert direct neuroprotective effects within the CNS.
Table 3: Neuroprotective Effects of Oral this compound (0.6 mg) in RRMS Patients
| Parameter | Effect | Quantitative Data Highlights | References |
| Brain-Derived Neurotrophic Factor (BDNF) | Significant and persistent increase in serum BDNF levels. | A study of patients treated with this compound showed a significant increase in BDNF serum levels compared to baseline and placebo. | [7] |
| Brain Atrophy | Significant reduction in the rate of brain volume loss. | The BRAVO trial demonstrated a significant reduction in brain atrophy in patients receiving this compound compared to placebo. | [8] |
Signaling Pathways
This compound's diverse effects are mediated through the modulation of several key signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Activation
This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by this compound is a central mechanism driving its immunomodulatory effects. This interaction leads to the reprogramming of antigen-presenting cells to a more tolerogenic state.
NF-κB Pathway Inhibition
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes in astrocytes and other cells.[9]
Brain-Derived Neurotrophic Factor (BDNF) Upregulation
This compound treatment leads to a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and plasticity. This effect is thought to contribute to the neuroprotective properties of the drug.
Experimental Protocols
Detailed experimental protocols from the clinical trials are not publicly available. However, based on the methodologies cited in the publications, the following are representative protocols for the key assays used to evaluate the pharmacodynamics of this compound.
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
Objective: To quantify the relative proportions of major immune cell subsets in the peripheral blood of patients.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining:
-
Wash isolated PBMCs with staining buffer (e.g., PBS with 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Add a cocktail of fluorescently conjugated antibodies specific for cell surface markers of interest (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD14 for monocytes, CD56 for NK cells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition: Acquire data on a flow cytometer (e.g., FACSCanto II).
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to gate on specific cell populations and determine their percentages.
Measurement of Cytokine and Chemokine Levels
Objective: To quantify the concentration of various cytokines and chemokines in patient serum or in the supernatant of stimulated immune cells.
Methodology (using Cytometric Bead Array - CBA):
-
Sample Preparation: Use patient serum or cell culture supernatants.
-
Bead Preparation: Mix the capture beads specific for the cytokines of interest.
-
Assay Procedure:
-
Add the mixed capture beads to each sample.
-
Add the phycoerythrin (PE)-conjugated detection antibody.
-
Incubate for 2-3 hours at room temperature in the dark.
-
Wash the beads to remove unbound reagents.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Use analysis software to generate a standard curve and calculate the concentration of each cytokine in the samples.
Conclusion
Oral this compound demonstrates a favorable pharmacokinetic profile with a long half-life, supporting once-daily dosing. Its pharmacodynamic effects are complex, involving both immunomodulation and direct neuroprotective actions. The activation of the AhR pathway, inhibition of NF-κB signaling, and upregulation of BDNF are key mechanisms underlying its therapeutic potential. While clinical trials have shown effects on brain atrophy and disability progression, the impact on relapse rates has been more modest. Further research is needed to fully elucidate the quantitative changes in immune cell subsets and cytokine profiles in response to this compound treatment and to optimize its therapeutic application.
References
- 1. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and in vivo immune assessment of escalating doses of oral this compound in patients with RRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune parameters of patients treated with this compound, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of autoimmune demyelination by this compound via induction of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of a Novel Immunomodulator: A Technical History of Laquinimod's Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Laquinimod, a quinoline-3-carboxamide derivative, emerged from a dedicated search for a safer and more potent successor to its predecessor, roquinimex. Developed through a collaboration between Active Biotech and Teva Pharmaceutical Industries, this compound has been extensively investigated as a once-daily oral immunomodulatory agent for a range of autoimmune and neurodegenerative diseases. Its journey from chemical synthesis to late-stage clinical trials has provided valuable insights into novel mechanisms of action targeting both the peripheral immune system and the central nervous system (CNS). This technical guide delineates the discovery and development history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. Despite promising preclinical and early clinical results, the development for its primary indications has been fraught with challenges, ultimately leading to its discontinuation for multiple sclerosis and Huntington's disease. Nevertheless, the story of this compound offers a compelling case study in modern drug development, highlighting the intricate path from bench to bedside.
Discovery and Preclinical Evaluation
The genesis of this compound can be traced back to the development of roquinimex, another immunomodulatory compound that showed efficacy in treating autoimmune diseases but was hampered by serious cardiovascular toxicity.[1] This led to a focused medicinal chemistry effort to synthesize and screen a series of 3-quinolinecarboxamide derivatives with the goal of identifying a candidate with an improved safety and efficacy profile.[1] this compound (ABR-215062) was selected from this program based on its superior potency and favorable toxicological profile in animal studies.[1]
Preclinical Pharmacology and Mechanism of Action
This compound exhibits a unique dual mechanism of action, encompassing both immunomodulatory and neuroprotective effects.[2] Its primary molecular target has been identified as the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] Activation of AhR by this compound leads to a cascade of downstream events that modulate the immune response.[3]
Key mechanistic actions include:
-
Modulation of Antigen-Presenting Cells (APCs): this compound influences the function of APCs, such as dendritic cells, promoting a shift towards a more tolerogenic phenotype. This results in a reduced capacity to activate pro-inflammatory T cells.[4]
-
T-Cell Differentiation: By acting on APCs, this compound indirectly modulates T-cell differentiation, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[4][5]
-
Cytokine Profile Shift: The modulation of APC and T-cell activity results in a shift in the cytokine balance, with a reduction in pro-inflammatory cytokines such as IFN-γ, IL-17, IL-12, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[4][6]
-
CNS-Specific Effects: this compound can cross the blood-brain barrier and exert direct effects within the CNS.[6] A significant finding is its ability to reduce astrocytic activation by inhibiting the NF-κB signaling pathway.[7][8][9] This action is believed to contribute to its neuroprotective effects by preserving myelin and reducing axonal damage.[2][7]
-
Neurotrophic Factor Upregulation: this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and function.[2][6]
Key Preclinical Experimental Protocols
-
Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.
-
Methodology: EAE is induced in mice (e.g., C57BL/6 strain) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin. Animals are then treated orally with this compound or vehicle control. Clinical signs of EAE are scored daily. At the end of the experiment, spinal cords and brains are collected for histological analysis of inflammation and demyelination, and for immunological analysis of T-cell populations and cytokine expression.[4][6][10]
-
Objective: To investigate the direct neuroprotective effects of this compound within the CNS, independent of peripheral immune cell infiltration.
-
Methodology: Mice are fed a diet containing cuprizone (e.g., 0.2%) for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Animals are concurrently treated with oral this compound or vehicle. Demyelination, microglial activation, axonal damage, and astrogliosis are assessed using histological and immunohistochemical techniques on brain sections.[7][9]
-
Objective: To dissect the cellular mechanism of this compound's action on CNS-resident glial cells.
-
Methodology: Primary astrocytes and microglia are isolated from neonatal mouse brains. To assess the effect on NF-κB activation, cells are transduced with an NF-κB-responsive luciferase reporter construct. The cells are then pre-incubated with this compound before being stimulated with a pro-inflammatory cytokine like TNF-α or IL-1β. The activation of the NF-κB pathway is quantified by measuring luciferase activity.[7][8]
Clinical Development
This compound has undergone extensive clinical investigation for several indications, with the most advanced programs in relapsing-remitting multiple sclerosis (RRMS). Clinical trials have also been conducted for Crohn's disease and lupus nephritis.
Multiple Sclerosis
Following promising results in Phase II trials, the clinical development of this compound for RRMS progressed to two large, pivotal Phase III studies: ALLEGRO and BRAVO.[11]
-
ALLEGRO (NCT00509145): This was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 0.6 mg daily oral dose of this compound in patients with RRMS over 24 months.[12][13]
-
BRAVO (NCT00605215): This trial had a similar design to ALLEGRO but also included a rater-blinded interferon beta-1a arm as a reference comparator.[14][15]
| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints | Key Safety Findings |
| ALLEGRO | III | 1106 | This compound 0.6 mg/day vs. Placebo | 24 months | Annualized Relapse Rate (ARR): 0.30 (this compound) vs. 0.39 (Placebo) (p=0.002)[13]. Confirmed Disability Progression (3 months): 11.1% (this compound) vs. 15.7% (Placebo); Hazard Ratio 0.64 (p=0.01)[13]. | Generally well-tolerated. Higher incidence of transient elevations in alanine aminotransferase (ALT) levels in the this compound group (5% vs. 2% in placebo)[13]. |
| BRAVO | III | 1331 | This compound 0.6 mg/day vs. Placebo vs. Interferon beta-1a | 24 months | ARR vs. Placebo: Non-significant reduction[15]. Brain Atrophy: Significant reduction in brain volume loss vs. placebo[15]. | Similar safety profile to ALLEGRO. Adverse events occurred in 75% of this compound, 82% of interferon, and 70% of placebo patients[15]. |
-
Study Design: Multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[12][14]
-
Patient Population: Patients aged 18-55 years with a diagnosis of RRMS (according to the 2005 revised McDonald criteria), an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a history of recent relapses.[16]
-
Intervention: Once-daily oral administration of 0.6 mg this compound or matching placebo. The BRAVO trial also included a rater-blinded arm with weekly intramuscular injections of 30 µg interferon beta-1a.[12][14]
-
Primary Endpoint: Annualized relapse rate over the 24-month study period.[11]
-
Secondary Endpoints: Time to confirmed disability progression (sustained for at least 3 months), and various MRI measures including the cumulative number of gadolinium-enhancing (GdE) T1 lesions and new or enlarging T2 lesions.[13]
-
Safety Monitoring: Regular monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters, with specific attention to liver function tests.[16]
Crohn's Disease
A Phase IIa dose-ranging study was conducted to evaluate the safety and efficacy of this compound as an induction therapy for patients with moderate-to-severe Crohn's disease.[17][18][19]
| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints (at week 8) | Key Safety Findings |
| NCT00737932 | IIa | 180 | This compound 0.5, 1.0, 1.5, 2.0 mg/day vs. Placebo | 8 weeks | Clinical Remission (CDAI <150): 48.3% (0.5 mg) vs. 15.9% (Placebo)[20]. Clinical Response (70-point CDAI reduction): 62.1% (0.5 mg) vs. 34.9% (Placebo)[20]. Higher doses did not show a benefit[20]. | This compound was generally safe and well-tolerated, with an adverse event profile similar to placebo[19]. |
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, sequential-cohort, dose-ranging study.[20]
-
Patient Population: Patients with active moderate-to-severe Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 220-450 and evidence of active inflammation (elevated C-reactive protein or mucosal ulcerations).[21]
-
Intervention: Patients were randomized in a 2:1 ratio to receive one of four doses of oral this compound (0.5, 1.0, 1.5, or 2.0 mg/day) or placebo for 8 weeks.[20]
-
Primary Endpoints: Safety and tolerability.[19]
-
Secondary Efficacy Endpoints: Proportions of patients achieving clinical remission and clinical response at week 8.[19]
Lupus Nephritis
An exploratory Phase IIa study was conducted to assess the safety, tolerability, and clinical effect of this compound in patients with active lupus nephritis, in combination with standard of care.[22][23][24]
| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints (at 24 weeks) | Key Safety Findings |
| NCT01085097 | IIa | 46 | This compound 0.5 mg/day or 1.0 mg/day + Standard of Care vs. Placebo + Standard of Care | 24 weeks | Renal Response: 62.5% (0.5 mg) vs. 33.3% (Placebo)[23][24]. | Both doses appeared to be well tolerated. The frequency of common adverse events was similar across treatment groups[23]. |
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled exploratory study.[23][25]
-
Patient Population: Patients aged 18-75 with a diagnosis of SLE and active lupus nephritis confirmed by kidney biopsy and proteinuria.[22][25]
-
Intervention: Patients received oral this compound (0.5 mg or 1.0 mg daily) or placebo in combination with standard of care treatment (mycophenolate mofetil and corticosteroids).[23][25]
-
Primary Endpoints: Safety and tolerability.[25]
-
Secondary Efficacy Endpoints: Renal response, a composite measure of renal improvement, at 24 weeks.[23]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound in APCs and astrocytes.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The development of this compound represents a significant endeavor to create a novel oral therapy for autoimmune and neurodegenerative diseases. Its unique mechanism of action, targeting both peripheral immunity and CNS-resident cells, offered a promising therapeutic strategy. The extensive preclinical and clinical trial program has generated a wealth of data, providing valuable insights into the complex pathophysiology of diseases like multiple sclerosis.
While the primary endpoint was not consistently met in the pivotal Phase III trials for RRMS, leading to the discontinuation of its development for this indication, the findings on brain atrophy and disability progression suggest a potential neuroprotective effect that warrants further investigation.[13][15] The positive signals observed in the Phase II studies for Crohn's disease and lupus nephritis also indicate its potential immunomodulatory efficacy in other autoimmune conditions.[20][23][24]
The journey of this compound underscores the challenges inherent in drug development, particularly for complex and heterogeneous diseases. Future research may focus on identifying patient subpopulations that are more likely to respond to this compound's unique mechanism of action or exploring its therapeutic potential in other neuroinflammatory or neurodegenerative disorders. The comprehensive dataset generated from the this compound program will undoubtedly continue to inform the development of the next generation of immunomodulatory and neuroprotective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Drug May Prevent Development of Multiple Sclerosis in Mice – Consortium of Multiple Sclerosis Centers [mscare.org]
- 11. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A phase II study of this compound in Crohn's disease | Gut [gut.bmj.com]
- 19. A phase II study of this compound in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gut.bmj.com [gut.bmj.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. ClinConnect | A Study of this compound in Participants With Systemic [clinconnect.io]
- 23. Teva Pharmaceutical Industries Ltd. - Teva and Active Biotech Report Positive Results from Phase IIa Study of this compound in Active Lupus Nephritis [ir.tevapharm.com]
- 24. Teva and Active Biotech Report Positive Results from Phase IIa Study of this compound in Active Lupus Nephritis | RxWiki [rxwiki.com]
- 25. hra.nhs.uk [hra.nhs.uk]
In vitro studies on Laquinimod's effect on astrocyte and microglia activation
An In-Depth Technical Guide to the In Vitro Effects of Laquinimod on Astrocyte and Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LAQ) is an oral immunomodulatory compound that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Its mechanism of action is multifaceted, involving interactions with both the peripheral immune system and central nervous system (CNS) resident cells. A significant aspect of its neuroprotective capacity appears to stem from its direct influence on glial cells, specifically astrocytes and microglia, which are key mediators of neuroinflammation. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the effects of this compound on the activation states of these critical CNS cell types.
This compound's Effect on Astrocyte Activation
In vitro studies consistently demonstrate that this compound exerts a direct anti-inflammatory effect on astrocytes. When challenged with pro-inflammatory stimuli, astrocytes treated with this compound exhibit a dampened inflammatory response. This is primarily characterized by the inhibition of the NF-κB signaling pathway and the preservation of essential homeostatic functions.
Quantitative Data on Astrocyte Modulation
The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on astrocytes.
| Parameter Measured | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference(s) |
| NF-κB Nuclear Translocation | Human iPSC-derived Astrocytes | IL-1β | 250 nM | Significant inhibition of NF-κB nuclear translocation. | [1],[2] |
| NF-κB Activation | Primary Murine Astrocytes | Not specified | Not specified | Up to 46% reduction in NF-κB activation as measured by a reporter assay. | [3] |
| NF-κB Activity | Primary Human Astrocytes | TNF-α | 250 nM and 2.5 µM | Significant reduction in TNF-α induced NF-κB activity. | [4] |
| IL-6 Release | Human iPSC-derived Astrocytes | IL-1β | 250 nM | Significantly mitigated the IL-1β-triggered release of IL-6. | [5] |
| Pro-inflammatory Cytokine mRNA | Primary Murine Astrocytes | Not specified | Not specified | Reduced levels of TNFα, IFNα, CXCL10, IL-23 p19, and IL-12 p35. | [3] |
| Glutamate Transporter Levels | Human iPSC-derived Astrocytes | IL-1β | 250 nM | Maintained physiological levels of GLAST and GLT1, which are typically downregulated by IL-1β. | [1],[2] |
| AHR Nuclear Translocation | Human iPSC-derived Astrocytes | None | 250 nM | Induced nuclear translocation of the Aryl Hydrocarbon Receptor (AHR). | [1],[2] |
Experimental Protocols for Astrocyte Studies
Cell Culture:
-
Human iPSC-derived Astrocytes: Fibroblasts are reprogrammed to induced pluripotent stem cells (iPSCs), which are then differentiated into neural progenitor cells and subsequently into astrocytes. These cells express typical astrocyte markers like GFAP and S100β.[1][2]
-
Primary Murine Astrocytes: Astrocytes are isolated from the cerebral cortices of neonatal mice.[3][6]
-
Primary Human Astrocytes: These cells are sourced from human brain tissue.[4]
Experimental Procedure:
-
Astrocytes are cultured to a suitable confluency in appropriate media.
-
Cells are pre-treated with this compound (e.g., 250 nM) for a specified duration (e.g., 4 hours).
-
Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Interleukin-1 beta (IL-1β, e.g., 10 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) for a period ranging from a few hours to 24 hours.[1][4][5]
-
Post-stimulation, cell lysates, supernatants, or fixed cells are collected for analysis.
Analytical Methods:
-
Immunofluorescence: Used to visualize and quantify the subcellular localization of proteins. For instance, to assess NF-κB activation, cells are stained for the p65 subunit of NF-κB, and the percentage of cells with nuclear localization is determined.[1][2][5]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Employed to measure the concentration of secreted cytokines, such as IL-6, in the cell culture supernatant.[2][5]
-
NF-κB Reporter Assay: Astrocytes are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The activity of the reporter gene is proportional to NF-κB activation.[3][6]
-
Western Blotting/qRT-PCR: Used to determine the protein and mRNA levels of glutamate transporters (GLAST, GLT1) and various cytokines.[1][3]
Signaling Pathways in Astrocytes
This compound's primary mechanism for dampening astrocyte activation is through the inhibition of the canonical NF-κB pathway. While it also activates the AHR pathway, studies suggest this is not essential for its anti-inflammatory effects on astrocytes.[1][2][5]
This compound's Effect on Microglia Activation
This compound also directly modulates microglial activation, generally shifting them from a pro-inflammatory to a more quiescent or anti-inflammatory state. It achieves this by attenuating the production of a broad range of inflammatory mediators and influencing key intracellular signaling pathways.
Quantitative Data on Microglia Modulation
The table below summarizes the key quantitative findings from in vitro studies on this compound's effects on microglia.
| Parameter Measured | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference(s) |
| TNF-α Release | Human Microglia | LPS | 5 µM | Significantly attenuated the elevation of TNF-α. | [7],[8] |
| TNF-α Release | Human Microglia | PAM (TLR2 agonist), LPS (TLR4 agonist) | 5 µM | Reduced TNF-α increase elicited by TLR2 and TLR4 stimulation, but not by TLR3 stimulation (Poly I:C). | [9],[7] |
| Pro-inflammatory Cytokine Profile | Human Microglia | LPS | 5 µM | Attenuated elevations of multiple pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12). | [9],[10] |
| Anti-inflammatory Cytokine Profile | Human Microglia | LPS | 5 µM | Attenuated elevations of several anti-inflammatory cytokines (e.g., IL-1ra, IL-10), suggesting a normalization rather than polarization. | [9],[10] |
| MMP-9 Levels | Human Microglia | LPS | 5 µM | Diminished the rise of Matrix Metalloproteinase-9. | [9],[10] |
| miR-124a Levels | Human Microglia | LPS + IFN-γ | 5 µM | Prevented the decline in miR-124a, a microRNA implicated in maintaining microglia quiescence. | [9],[11] |
| Signaling Pathway Phosphorylation | Human Microglia | LPS + IFN-γ | Not specified | Reduced the activity/phosphorylation of Jun-N-terminal kinase (JNK), ribosomal S6 kinase (RSK), and AKT/protein kinase B. | [9],[11] |
| NF-κB Activation | Primary Murine Microglia | Not specified | Not specified | Displayed only minor effects; did not significantly reduce NF-κB activation. | [3],[6] |
Experimental Protocols for Microglia Studies
Cell Culture:
-
Primary Human Microglia: Isolated from resected surgical adult human brain specimens, yielding cultures of over 95% purity.[9]
-
Primary Murine Microglia: Isolated from the brains of neonatal mice.[3][8]
Experimental Procedure:
-
Microglia are cultured in appropriate media, often supplemented with factors like GM-CSF.
-
Cells are pre-treated with this compound at various concentrations (e.g., 0.1–20 µM, with 5 µM being a common effective dose) for 24 hours.[7][8]
-
Microglia are then activated with Lipopolysaccharide (LPS), often in combination with Interferon-gamma (IFN-γ), for another 24 hours.[7][9]
-
Conditioned media and cell lysates are collected for subsequent analysis.
Analytical Methods:
-
Multiplex Luminex Assays: A bead-based immunoassay used to simultaneously measure the concentrations of a wide array of pro- and anti-inflammatory cytokines and chemokines in the culture supernatant.[9][10]
-
ELISA: Used to measure the concentration of specific proteins like TNF-α.[7][8]
-
qRT-PCR: To quantify the expression levels of microRNAs, such as miR-124a.[9]
-
Western Blotting: To analyze the phosphorylation status and thus the activity of intracellular signaling proteins like JNK, RSK, and AKT.[9]
Signaling Pathways and Experimental Workflow in Microglia
This compound appears to modulate microglial activation by interfering with signaling pathways downstream of Toll-like receptors (TLRs) and by stabilizing factors that promote a quiescent state.
Conclusion
In vitro evidence strongly supports a direct, CNS-intrinsic mechanism of action for this compound. It effectively dampens the activation of both astrocytes and microglia, two cell types pivotal to the propagation of neuroinflammation. In astrocytes, this compound's primary effect is the potent inhibition of the NF-κB pathway, leading to reduced production of inflammatory mediators and the preservation of neuro-supportive functions like glutamate uptake.[1][2][3] In microglia, this compound normalizes the cellular response to inflammatory stimuli, reducing the secretion of a wide range of cytokines and maintaining the expression of quiescence-associated factors like miR-124a.[9][11] These findings underscore the therapeutic potential of this compound in neurodegenerative diseases by directly targeting the glial components of neuroinflammation.
References
- 1. This compound Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces neuroaxonal injury through inhibiting microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces neuroaxonal injury through inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Laquinimod for Huntington's Disease: A Technical Whitepaper on its Therapeutic Potential and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Laquinimod, an experimental immunomodulatory agent, and its investigation as a potential treatment for Huntington's disease (HD). It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols of pivotal studies.
Introduction to Huntington's Disease and the Rationale for this compound
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG (cytosine-adenine-guanine) repeat expansion in the huntingtin (HTT) gene. This mutation leads to the production of mutant huntingtin protein (mHTT), which accumulates and causes progressive dysfunction and death of neurons, particularly in the striatum and cortex.[1] The resulting pathology manifests as a triad of motor, cognitive, and psychiatric symptoms.
A growing body of evidence implicates neuroinflammation as an active and early contributor to HD pathogenesis.[2][3] The presence of mHTT triggers inflammatory responses in both the central nervous system (CNS) and the periphery.[2] In the brain, this involves the activation of microglia and astrocytes, which release pro-inflammatory cytokines and other neurotoxic molecules, exacerbating neuronal damage.[1][2] This chronic inflammatory state presents a compelling target for therapeutic intervention.
This compound (ABR-215062) is an orally administered, CNS-active immunomodulator that has demonstrated neuroprotective effects in various models of neurodegeneration.[4][5] Its ability to cross the blood-brain barrier and modulate key inflammatory pathways made it a promising candidate for slowing disease progression in HD.[5][6]
Proposed Mechanism of Action
This compound's therapeutic potential in HD is attributed to its multimodal action on both the central and peripheral immune systems. Its exact mechanism is not fully understood, but research points to several key pathways.[4]
-
Modulation of Neuroinflammation : this compound is believed to suppress neuroinflammation by down-regulating the activation of microglia and astrocytes.[1][3][4] A primary mechanism is the inhibition of the astrocytic NF-κB (nuclear factor-kappa B) transcription factor activation, a key pathway for the production of pro-inflammatory cytokines.[1][3][4][6]
-
Cytokine Profile Regulation : In studies on HD patient myeloid cells, this compound has been shown to dampen the hyper-reactive release of pro-inflammatory cytokines, including IL-1β, IL-8, and TNFα, following stimulation.[3] It also reduces levels of the immune factor IL-6 in the periphery in animal models.[6]
-
Neurotrophic Support : Preclinical studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival that is deficient in the HD brain.[5]
-
Preservation of Myelin and White Matter : this compound has been shown to prevent cuprizone-induced demyelination and improve myelination deficits in HD mouse models, suggesting a protective effect on white matter integrity.[4][7]
-
Peripheral Immune Cell Modulation : The drug is thought to reduce the migration of leukocytes into the central nervous system, further limiting the inflammatory cascade.[4]
Below is a diagram illustrating the proposed signaling pathways influenced by this compound in the context of Huntington's disease.
Preclinical Evidence in Animal Models
This compound's efficacy was evaluated in transgenic rodent models of HD, most notably the YAC128 mouse model, which expresses the full-length human HTT gene with 128 CAG repeats.
Summary of Preclinical Findings
Studies in YAC128 mice demonstrated that this compound treatment could ameliorate several HD-related phenotypes. Treatment resulted in improved motor function and motor learning, and reduced depressive-like behaviors.[1][7] Histologically, this compound was shown to rescue atrophy in the striatum, cortex, and the white-matter-rich corpus callosum.[6][7] The beneficial effects appeared to be dose-sensitive, with lower doses sometimes showing more robust improvements in certain metrics like white matter integrity and peripheral IL-6 levels.[6] Interestingly, some studies suggest these positive effects on myelination may not be dependent on the drug's immunomodulatory activity, hinting at additional mechanisms.[7]
Quantitative Preclinical Data
| Outcome Measure | Animal Model | Treatment Group(s) | Result | Reference |
| Motor Function | YAC128 Mice | 1 mg/kg & 10 mg/kg this compound | Modest improvements in motor function. Low dose (1 mg/kg) induced earlier and more persistent improvements. | [6] |
| Striatal Volume | YAC128 Mice | 1 mg/kg & 10 mg/kg this compound | Both doses restored striatal volume (rescued atrophy). | [6] |
| White Matter Integrity | YAC128 Mice | 1 mg/kg this compound | Improved white matter microstructural abnormalities in the corpus callosum. | [6][7] |
| Myelination | YAC128 Mice | This compound (unspecified dose) | Reversed changes in myelin sheath thickness; rescued Mbp mRNA and protein deficits. | [7] |
| Serum IL-6 Levels | YAC128 Mice | 1 mg/kg this compound | Reduced levels of IL-6 in the periphery. | [6] |
| Survival & Weight | HD Mouse Model | This compound | One study reported improved weight and extended survival; another found no significant effect on these outcomes. | [5] |
| BDNF Gene Activity | HD Mouse Model | This compound | Increased BDNF gene activity in the striatum (one study) or motor cortex (another study). | [5] |
Key Preclinical Experimental Protocol: YAC128 Study
The following protocol is a generalized representation based on published studies.[6][7]
-
Animal Model : YAC128 transgenic mice, which express the full-length human huntingtin gene with 128 CAG repeats, and wild-type littermates.
-
Treatment Administration : Mice were treated with oral this compound daily (e.g., five days a week) for a duration of several months (e.g., six months). Doses typically ranged from 1 mg/kg to 10 mg/kg, administered by gavage. A vehicle control group received the carrier solution.
-
Behavioral Testing : A battery of motor and behavioral tests were conducted at baseline and regular intervals. These included:
-
Rotarod Test : To assess motor coordination and balance.
-
Open Field Test : To measure general locomotor activity and anxiety-like behavior.
-
Forced Swim Test : To evaluate depressive-like behavior.
-
-
In Vivo Imaging : Not always performed, but some studies may use Magnetic Resonance Imaging (MRI) to longitudinally assess brain volume changes.
-
Post-Mortem Analysis : At the end of the treatment period, animals were euthanized.
-
Tissue Collection : Brains were harvested. One hemisphere was fixed for immunohistochemistry, and specific regions (striatum, cortex) from the other hemisphere were dissected and flash-frozen for biochemical and molecular analysis. Blood serum was also collected.
-
Histology : Brain sections were stained to assess neuronal integrity, striatal volume, and white matter pathology (e.g., myelin basic protein staining).
-
Biochemical Analysis : Levels of inflammatory markers (e.g., IL-6 via ELISA) and neurotrophic factors (e.g., BDNF via Western blot or ELISA) were quantified.
-
Gene Expression Analysis : Quantitative PCR (qPCR) was used to measure mRNA levels of genes related to myelination (Mbp, Plp1) and inflammation.
-
Clinical Evaluation: The LEGATO-HD Trial
The primary clinical investigation of this compound in Huntington's disease was the Phase 2 LEGATO-HD study (NCT02215616).[8][9][10]
LEGATO-HD Trial Design
The LEGATO-HD trial was a multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of this compound in patients with HD.[8][10]
| Parameter | Description |
| Official Title | A Multicenter, Multinational, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Evaluate the Efficacy and Safety of this compound (0.5 and 1.0 mg/day) as Treatment in Patients with Huntington's Disease.[8] |
| Phase | 2[8] |
| Participants | 352 adults (aged 21-55) with symptomatic HD.[9][10] |
| Inclusion Criteria | CAG repeat length of 36-49; Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) >5; Total Functional Capacity (TFC) score ≥8.[8][9][11] |
| Intervention Arms | - this compound 0.5 mg/day (oral)[8][9]- this compound 1.0 mg/day (oral)[8][9]- this compound 1.5 mg/day (oral) - discontinued early as a precaution[10]- Placebo[8][9] |
| Duration | 12 months of treatment, plus a 4-week follow-up.[8] |
| Primary Endpoint | Change from baseline in UHDRS-Total Motor Score (UHDRS-TMS) at 12 months for the 1.0 mg dose vs. placebo.[8][10] |
| Secondary Endpoint | Percent change in caudate volume from baseline at 12 months (measured by MRI) for the 1.0 mg dose vs. placebo.[10] |
| Sponsors | Teva Pharmaceutical Industries Ltd. in collaboration with the Huntington Study Group (HSG) and the European Huntington's Disease Network (EHDN).[8][10] |
LEGATO-HD Efficacy and Biomarker Results
The trial did not meet its primary endpoint. However, it showed a significant effect on the key secondary endpoint of brain atrophy.[10]
| Endpoint | Placebo Group | This compound 1.0 mg Group | LS Mean Difference (95% CI) | p-value |
| Primary: UHDRS-TMS Change | 1.20 (SE 0.82) | 1.98 (SE 0.83) | 0.78 (-1.42 to 2.98) | 0.4853[9] |
| Secondary: Caudate Volume Loss (%) | 4.86% (SE 0.38) | 3.10% (SE 0.38) | -1.76% (-2.67 to -0.85) | 0.0002[9][12][13] |
Interpretation : While this compound did not improve motor symptoms over the 12-month study period, it significantly reduced the rate of caudate volume loss, a key anatomical hallmark of HD progression.[9][12][13] This suggests a potential disease-modifying effect on the underlying neuropathology that was not captured by the clinical motor scale within the trial's timeframe.[9][12]
Safety and Tolerability
This compound was generally well-tolerated, and no new safety concerns were identified beyond those known from its development for multiple sclerosis.[9][12] The most common side effects reported were headache, back pain, and colds.[5] Serious adverse events were reported in a similar percentage of patients across placebo and active treatment groups.[9][12]
Neuroinflammation Imaging Sub-Study
To directly assess this compound's effect on neuroinflammation in the brain, a sub-study of the LEGATO-HD trial was conducted using Positron Emission Tomography (PET).[14][15]
Experimental Protocol: 11C-PBR28 PET-CT
-
Participants : A subset of 15 patients from the UK LEGATO-HD cohort (10 on this compound, 5 on placebo) participated.[14][16]
-
Imaging Agent : 11C-PBR28, a PET radioligand that binds to the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making it an in-vivo biomarker for neuroinflammation/gliosis.[14]
-
Procedure : Each participant underwent an 11C-PBR28 PET-CT scan and a brain MRI at baseline (before treatment) and after 12 months of treatment.[14][16]
-
Data Analysis : PET imaging data were quantified to produce 11C-PBR28 distribution volume ratios in the caudate and putamen, using the corpus callosum as a reference region.[14][16] This ratio serves as an index of TSPO expression and, by extension, microglial activation.
Findings
The study found no significant change in 11C-PBR28 distribution volume ratios in the caudate and putamen after 12 months of treatment in either the this compound or placebo groups.[14][16]
Interpretation : In this small sub-study, this compound did not appear to affect regional TSPO expression.[14][15] This could suggest that its neuroprotective effects on brain volume are not mediated by a reduction in microglial activation as measured by TSPO, or that the 12-month timeframe was insufficient to detect a change with this specific imaging biomarker.
Discussion and Future Directions
The clinical development of this compound for Huntington's disease presents a complex but informative case study. The LEGATO-HD trial's outcome—failure to meet the primary clinical motor endpoint but success on a key structural biomarker—highlights a significant challenge in neurodegenerative disease trials: the potential disconnect between measurable changes in neuropathology and short-term clinical benefit.[9][12]
The significant reduction in caudate atrophy suggests that this compound may have a disease-modifying effect by targeting neuroinflammatory and/or neuroprotective pathways.[11] However, the lack of corresponding improvement in motor scores over one year suggests that either a longer treatment duration is needed for clinical benefits to emerge, or that the chosen clinical endpoint was not sensitive enough to detect subtle changes.[9] Furthermore, the PET sub-study's neutral result on microglial activation adds another layer of complexity to the drug's mechanism of action in humans.[14]
Future research should focus on:
-
Longer-term Studies : Investigating whether sustained treatment with an immunomodulator can translate the observed reduction in brain atrophy into tangible clinical benefits over a multi-year period.
-
More Sensitive Endpoints : Employing a wider range of more sensitive cognitive, functional, and quantitative motor assessments that may better correlate with early structural brain changes.
-
Mechanism Clarification : Further preclinical and clinical studies to delineate which of this compound's proposed mechanisms—NF-κB inhibition, BDNF upregulation, or myelin protection—is primarily responsible for the observed effects on brain structure.
Conclusion
This compound has been extensively investigated as a potential therapy for Huntington's disease. While preclinical studies showed promise in improving motor function and rescuing brain atrophy in animal models, the pivotal Phase 2 LEGATO-HD trial did not demonstrate a significant effect on motor symptoms in patients after one year.[9][10] However, the trial provided the first clinical evidence that a therapeutic intervention can significantly slow the rate of caudate volume loss, a core pathological feature of HD.[11] This finding validates neuroinflammation as a viable therapeutic target in HD. Although this compound itself may not be pursued further for HD, the insights gained from its investigation provide a valuable foundation for the future development of immunomodulatory and neuroprotective therapies for this devastating disease.
References
- 1. Neuroinflammation as a therapeutic target in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. This compound dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. This compound Treatment Improves Myelination Deficits at the Transcriptional and Ultrastructural Levels in the YAC128 Mouse Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Huntington’s Disease Trial of this compound (LEGATO-HD) | Memory and Aging Center [memory.ucsf.edu]
- 9. Safety and efficacy of this compound for Huntington's disease (LEGATO-HD): a multicentre, randomised, double-blind, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. activebiotech.com [activebiotech.com]
- 11. neurologylive.com [neurologylive.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. medpagetoday.com [medpagetoday.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A PET-CT study on neuroinflammation in Huntington's disease patients participating in a randomized trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Aryl Hydrocarbon Receptor: An In-depth Technical Guide to the Molecular Targets of Laquinimod
For Researchers, Scientists, and Drug Development Professionals
Laquinimod, an oral immunomodulatory agent, has been extensively studied for its therapeutic potential in autoimmune and neurodegenerative diseases. While its interaction with the aryl hydrocarbon receptor (AhR) is a known mechanism of action, a growing body of evidence reveals a multifaceted pharmacological profile involving several other key molecular targets. This technical guide provides a comprehensive overview of these non-AhR targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this compound's complex mechanism of action.
S100A9: An Innate Immune Modulator
This compound, a quinoline-3-carboxamide, has been identified to bind to the S100A9 protein, a key player in innate immunity and inflammation.[1][2][3][4] This interaction has significant downstream consequences on inflammatory signaling.
Quantitative Data: this compound's Interaction with S100A9 and its Receptors
| Interaction | Method | Species | Key Findings | Reference |
| This compound (ABR-215757) binding to S100A9 | Surface Plasmon Resonance (SPR) | Human, Mouse | Dose-dependent binding | [2][4] |
| Inhibition of S100A9 binding to TLR4/MD2 | Competition Assay | Human, Mouse | ABR-215757 inhibits the interaction | [2] |
| Inhibition of S100A9 binding to RAGE | Competition Assay | Human, Mouse | ABR-215757 competes for RAGE-S100A9 binding in the presence of Ca++ and Zn++ | [4] |
Experimental Protocol: Surface Plasmon Resonance (SPR) for this compound-S100A9 Interaction
Objective: To determine the binding affinity and kinetics of this compound to the S100A9 protein.
Methodology:
-
Immobilization: Recombinant human or mouse S100A9 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound (or its analog, ABR-215757) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Signaling Pathway: this compound's Inhibition of S100A9-Mediated Inflammation
References
- 1. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]
- 3. dovepress.com [dovepress.com]
- 4. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laquinimod in Mouse Models of Secondary Progressive Multiple Sclerosis
These application notes provide detailed information and protocols for the use of Laquinimod in mouse models of secondary progressive multiple sclerosis (SPMS). This document is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation and neurodegeneration.
Introduction
This compound is an orally active immunomodulatory compound that has shown potential in treating multiple sclerosis (MS). Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS).[1][2] In mouse models of MS, particularly Experimental Autoimmune Encephalomyelitis (EAE), this compound has been demonstrated to reduce inflammation, demyelination, and axonal damage.[3][4] Notably, it has been shown to suppress the development of meningeal B cell aggregates, which are associated with progression in secondary MS.[5] This document outlines the dosages, experimental procedures, and underlying signaling pathways relevant to the application of this compound in SPMS mouse models.
Data Presentation: this compound Dosage in EAE Mouse Models
The following table summarizes the dosages of this compound used in various Experimental Autoimmune Encephalomyelitis (EAE) mouse models, which are commonly used to study aspects of MS, including progressive disease.
| Mouse Strain | EAE Model | This compound Dosage | Administration Route | Treatment Regimen | Key Findings |
| C57BL/6 | Chronic Progressive EAE (MOG35-55) | 5 or 25 mg/kg/day | Oral gavage | Prophylactic (Day 0) or Therapeutic (Day 8 or 21 post-immunization) | Decreased clinical scores, reduced CNS inflammation, improved myelination and axon integrity. |
| SJL/J | Relapsing-Remitting EAE (PLP139-151) | 25 mg/kg/day | Oral gavage | Therapeutic (from Day 16 post-immunization) | Ameliorated clinical disease and reduced CNS T-cell infiltration.[6] |
| C57BL/6 x Th (transgenic) | Spontaneous EAE | 25 mg/kg/day | Oral gavage | Therapeutic (initiated after clinical signs) | Prevented disability progression and reduced meningeal B cell aggregates.[5] |
Experimental Protocols
Induction of a Secondary Progressive EAE Model (Chronic MOG-EAE in C57BL/6 Mice)
This protocol describes the induction of a chronic progressive EAE in C57BL/6 mice, which can be adapted to model secondary progression by initiating treatment during the chronic phase of the disease.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.[7]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Initiation of Secondary Progressive Phase: The chronic phase, which can be considered a model for secondary progression, typically begins around day 25-30 post-immunization, characterized by a sustained clinical score without remission.
This compound Administration Protocol
Materials:
-
This compound powder
-
Sterile water for injection or other suitable vehicle
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile water. For a 25 mg/kg dose in a 20g mouse, a common dosing volume is 100 µL. Therefore, the concentration would be 5 mg/mL (25 mg/kg * 0.02 kg / 0.1 mL).
-
Ensure the solution is homogenous. Gentle warming or sonication may be required.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the tip of the xiphoid process to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the prepared this compound solution.
-
For therapeutic treatment in a model of secondary progression, begin daily administration once the chronic phase of EAE is established (e.g., day 28 post-immunization).
-
Outcome Measures
Clinical Assessment:
-
Daily clinical scoring as described above.
Histopathology:
-
At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Perform Luxol Fast Blue staining for demyelination and Hematoxylin and Eosin (H&E) staining for inflammation.
-
Immunohistochemistry for markers of axonal damage (e.g., amyloid precursor protein), astrocytes (GFAP), and microglia/macrophages (Iba1).
Immunological Analysis:
-
Isolate splenocytes and lymph node cells to assess T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17, IL-10) in response to MOG35-55 restimulation using ELISA or flow cytometry.
-
Analyze immune cell populations in the CNS by flow cytometry.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its effects through a combination of immunomodulatory and neuroprotective pathways. A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9]
Caption: this compound signaling pathway in the context of neuroinflammation.
Experimental Workflow for this compound Treatment in SPMS Mouse Model
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of secondary progressive MS.
Caption: Experimental workflow for this compound in a secondary progressive EAE model.
References
- 1. This compound, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 8. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
Application Notes and Protocols for Laquinimod Administration in EAE Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Laquinimod in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and illustrates key signaling pathways and workflows.
Introduction
This compound is an orally active immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its therapeutic potential has been extensively studied in the EAE mouse model, a widely used animal model of MS.[3][4] this compound's mechanism of action involves the modulation of both the innate and adaptive immune systems, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[3] This leads to a reduction in pro-inflammatory responses and central nervous system (CNS) inflammation, demyelination, and axonal damage.[4][5]
Data Presentation
The following tables summarize the quantitative data from various studies on the administration of this compound in EAE mouse models, detailing dosages, treatment regimens, and their effects on clinical outcomes.
Table 1: Prophylactic this compound Treatment in EAE Mouse Models
| Mouse Strain | EAE Induction Method | This compound Dosage (mg/kg/day) | Administration Route | Treatment Start Day | Outcome | Reference |
| C57BL/6 | MOG35-55 peptide | 25 | Oral gavage | Day 0 | Completely inhibited EAE development (100% to 20% incidence) and reduced disease severity.[3] | [3] |
| SJL/J | PLP139-151 peptide | 25 | Oral gavage | Day of disease induction | Completely abolished disease development.[6] | [6] |
| C57BL/6 | rMOG protein | 25 | Oral gavage | Day of immunization | Prevented the development of EAE.[7] | [7] |
| C57BL/6 | MOG35-55 peptide | 5 and 25 | Oral gavage | Day 0 | Entirely suppressed EAE clinical signs.[8] | [8] |
| 2D2 x Th | Spontaneous EAE | 25 | Oral gavage | 19 days of age | Delayed onset and reduced disease incidence.[7] | [7] |
Table 2: Therapeutic this compound Treatment in EAE Mouse Models
| Mouse Strain | EAE Induction Method | This compound Dosage (mg/kg/day) | Administration Route | Treatment Start Day | Outcome | Reference |
| SJL/J | PLP139-151 peptide | Not specified | Oral gavage | Day 16 (post-immunization) | Ameliorated clinical disease.[6] | [6] |
| C57BL/6 | MOG35-55 peptide | 5 and 25 | Oral gavage | Day 8 (early post-EAE) | Suppressed EAE clinical scores starting around day 20-25.[8] | [8] |
| C57BL/6 | Active EAE | 5 and 25 | Oral gavage | Day 21 (peak disease) | Beneficial effects on oligodendrocyte numbers and myelin density.[5] | [5] |
| 2D2 x Th | Spontaneous EAE (score ≥1) | 25 | Oral gavage | Onset of clinical signs | Prevented disability progression.[7] | [7] |
| C57BL/6 | MOG35-55 immunization | 1, 5, and 25 | Not specified | Not specified | Significantly lower EAE scores compared to untreated group.[9] | [9] |
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 mice)
This protocol is a standard method for inducing EAE in C57BL/6 mice, a model of chronic MS.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
8-10 week old female C57BL/6 mice
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create an emulsion by mixing equal volumes of the MOG35-55 solution and the CFA solution. Emulsify using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization (Day 0):
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into the flank of each mouse. This delivers 100 µg of MOG35-55.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).[7]
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standard 0-5 scoring scale:[7]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
This compound Administration Protocol
Materials:
-
This compound powder
-
Sterile water for injection or purified water
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Administration:
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in EAE models.
Caption: this compound signaling pathway in the context of EAE.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. This compound, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Laquinimod in In Vitro Cell Culture
These application notes provide detailed protocols for the preparation and use of Laquinimod in in vitro cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
This compound is an immunomodulatory compound with demonstrated anti-inflammatory and neuroprotective properties.[1][2] Accurate preparation of this compound solutions is critical for obtaining reproducible results in cell culture experiments. The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₁₇ClN₂O₃ | [1][3][4] |
| Molecular Weight | 356.8 g/mol | [3][4][5][6] |
| Appearance | White to off-white powder | |
| Solubility | ||
| DMSO | 61 mg/mL (170.96 mM) | [6][7] |
| Ethanol | 1 mg/mL | [6] |
| Water | Insoluble | [6][7] |
| Storage (Powder) | 3 years at -20°C | [6] |
| Storage (Stock Solution) | 1 year at -80°C in DMSO1 month at -20°C in DMSO | [6] |
Recommended Working Concentrations for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published literature, the following concentrations have been used effectively in various in vitro models. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Cell Type | Concentration Range | Notes | Citations |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 1 µM | No effect on cell viability observed at these concentrations. | [6][7][8] |
| Primary Human Monocytes | 1 - 5 µM | No overt toxicity observed up to 100 µM. | [8] |
| Primary Human Astrocytes | 250 nM - 2.5 µM | Effective in reducing NF-κB activation. | [5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.568 mg of this compound (Molecular Weight = 356.8 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.568 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.1% v/v) to avoid solvent-induced toxicity.[9]
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in all experiments.
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps:
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to make a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final volume of 1 mL at a concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
-
Add the appropriate volume of the final working solution to your cell culture wells to achieve the desired treatment concentration.
Visualization of Key Mechanisms and Workflows
This compound's Modulation of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][10] The following diagram illustrates a simplified overview of this mechanism.
Experimental Workflow for In Vitro this compound Treatment
The following diagram outlines a typical workflow for preparing this compound solutions and treating cells in an in vitro experiment.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C19H17ClN2O3 | CID 54677946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Laquinimod's Effect on Brain Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for assessing the therapeutic efficacy of Laquinimod, with a specific focus on its impact on brain atrophy and related neurodegenerative processes. Detailed protocols for key imaging modalities are provided to facilitate the design and implementation of preclinical and clinical studies.
Introduction to this compound and Its Neuroprotective Potential
This compound is an orally administered immunomodulatory compound that has demonstrated potential neuroprotective effects in neurodegenerative diseases such as multiple sclerosis (MS) and Huntington's disease (HD).[1][2] Its mechanism of action is multifaceted, involving both the modulation of the peripheral immune system and direct effects within the central nervous system (CNS).[3][4][5] this compound has been shown to shift the balance from pro-inflammatory to anti-inflammatory immune responses, in part by reducing the proliferation of pathogenic T cells and promoting regulatory T cells.[1][4] Within the CNS, this compound can cross the blood-brain barrier and is thought to exert neuroprotective effects by reducing microglial and astrocyte activation and promoting the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and maintenance.[4][6][7]
Clinical trials have investigated this compound's ability to slow the progression of brain atrophy, a key indicator of neurodegeneration and disease progression in MS and other neurological disorders.[2][8] In vivo imaging techniques are crucial for non-invasively quantifying these structural changes in the brain over time.
Key In Vivo Imaging Modalities
The primary in vivo imaging techniques employed to evaluate this compound's effect on brain atrophy and neuroinflammation include:
-
Magnetic Resonance Imaging (MRI): The gold standard for assessing brain volume changes and white matter lesion load in neurodegenerative diseases.[9][10]
-
Positron Emission Tomography (PET): A molecular imaging technique used to visualize and quantify specific biological processes, such as neuroinflammation, by using targeted radiotracers.
Quantitative Data Summary from Clinical Trials
The following tables summarize the key quantitative outcomes related to brain atrophy and other imaging markers from major clinical trials of this compound.
Table 1: Effect of this compound on Brain Atrophy (Percent Brain Volume Change - PBVC)
| Clinical Trial | Disease | Treatment Group | Placebo Group | Reduction in Brain Atrophy Rate | p-value | Citation(s) |
| ALLEGRO | Relapsing-Remitting MS | This compound 0.6 mg/day | - | 33% | <0.001 | [11][12] |
| BRAVO | Relapsing-Remitting MS | This compound 0.6 mg/day | - | 27.5% - 28% | <0.001 | [8][13][14] |
| ARPEGGIO | Primary Progressive MS | This compound 0.6 mg/day | No significant effect | Not Applicable | 0.903 | [15] |
Table 2: Effect of this compound on Other MRI Outcomes in Relapsing-Remitting MS
| MRI Outcome | Clinical Trial | Treatment Group (this compound 0.6 mg/day) vs. Placebo | Reduction | p-value | Citation(s) |
| Annualized Relapse Rate (ARR) | ALLEGRO | 0.30 vs. 0.39 | 23% | 0.002 | [11][16] |
| Risk of Disability Progression | ALLEGRO | - | 36% | 0.01 | [11][12][16] |
| Gadolinium-enhancing (Gd+) Lesions | ALLEGRO | - | 37% | <0.001 | [1][12] |
| New or Enlarging T2 Lesions | ALLEGRO | - | 30% | <0.001 | [1][12] |
| New T1 Hypointense Lesions | Phase IIb | 51% reduction | 0.0064 | [14] | |
| White Matter Atrophy Rate (Month 24) | ALLEGRO | Lower rate | - | 0.035 | [17] |
| Grey Matter Atrophy Rate (Month 12) | ALLEGRO | Lower rate | - | 0.004 | [17] |
| Thalamic Atrophy Rate (Month 24) | ALLEGRO | Lower rate | - | 0.003 | [17] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathways through which this compound exerts its immunomodulatory and neuroprotective effects.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: MRI for Brain Atrophy Assessment
The following diagram outlines the typical workflow for assessing brain atrophy using MRI in a clinical trial setting for this compound.
Caption: MRI workflow for brain atrophy assessment.
Experimental Workflow: PET-CT for Neuroinflammation Assessment
The following diagram illustrates the workflow for using PET-CT with the radiotracer [11C]PBR28 to assess neuroinflammation.
References
- 1. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of multiple sclerosis: a review of the data so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Study shows promising multiple sclerosis treatment targets immune cells to increase neuroprotection | EurekAlert! [eurekalert.org]
- 8. This compound Therapy in Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized MR Imaging Protocol for Multiple Sclerosis: Consortium of MS Centers Consensus Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRI Protocols for MS: Best Practices for MRI Techs [medical-professionals.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Oral this compound Reduced MS Relapses by 23% in Phase III Study | MDedge [mdedge.com]
- 13. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Placebo-controlled trial of oral this compound in multiple sclerosis: MRI evidence of an effect on brain tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Laquinimod Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell populations in response to Laquinimod treatment. The protocols outlined below are designed to facilitate the monitoring of immunomodulatory effects and to elucidate the mechanism of action of this compound.
Introduction to this compound and its Immunomodulatory Effects
This compound is an orally administered immunomodulatory compound that has been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis. Its mechanism of action is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2][3] Activation of the AhR by this compound leads to a cascade of downstream events that modulate the function of various immune cells, including monocytes, dendritic cells (DCs), T cells, and Natural Killer (NK) cells. This results in a shift from a pro-inflammatory to a more anti-inflammatory or regulatory immune profile.
Key immunomodulatory effects of this compound include:
-
Modulation of Monocytes and Dendritic Cells: this compound has been shown to alter the phenotype and function of antigen-presenting cells (APCs). A notable effect is the reduced expression of the co-stimulatory molecule CD86 on monocytes after stimulation with lipopolysaccharide (LPS).[4][5] This can lead to a dampened T cell activation.
-
T Cell Differentiation: this compound influences the balance of T helper (Th) cell subsets. It has been observed to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs).[6]
-
NK Cell Activation: this compound can activate NK cells, which are a component of the innate immune system and also play a role in regulating adaptive immunity.
Experimental Workflow for Immune Cell Analysis
A typical experimental workflow for analyzing immune cell populations after this compound treatment involves several key steps, from sample collection to data analysis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound's immunomodulatory effects are initiated by its binding to and activation of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in immune cell populations and marker expression following this compound treatment, based on available clinical trial data.
Table 1: Effect of this compound on Major Peripheral Blood Mononuclear Cell (PBMC) Populations
| Cell Population | Marker | Expected Change with this compound | Reference |
| T Cells | CD3+ | No significant change | [4][7] |
| Helper T Cells | CD3+CD4+ | No significant change | [4] |
| Cytotoxic T Cells | CD3+CD8+ | No significant change | [4] |
| B Cells | CD19+ | No significant change | [4] |
| NK Cells | CD3-CD56+ | No significant change | [4] |
| NKT Cells | CD3+CD56+ | No significant change | [4] |
| Monocytes | CD14+ | No significant change in frequency | [4][8] |
| Regulatory T Cells | CD4+CD25highFoxP3+ | No significant change in overall frequency in peripheral blood | [4][7] |
| Mature Dendritic Cells | CD83+ | No significant change | [4] |
Table 2: Effect of this compound on Monocyte and T Cell Function
| Cell Type & Condition | Marker/Cytokine | Expected Change with this compound | Reference |
| Monocytes (LPS-stimulated) | CD86 Expression | Decreased | [4][5] |
| Monocytes (IFN-γ-stimulated) | CCL2 Secretion | Tendency to decrease | [4] |
| Monocytes (LPS-stimulated) | CCL5 Secretion | Tendency to decrease | [4] |
| CD4+ T Cells | Th1 (IFN-γ+) Differentiation | Decreased | [6] |
| CD4+ T Cells | Th17 (IL-17A+) Differentiation | Decreased | [6][8] |
| CD4+ T Cells | Treg (FoxP3+) Differentiation | Increased (in lymphoid organs in animal models) | [6] |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of key immune cell populations affected by this compound.
Protocol 1: Analysis of Monocyte Phenotype and CD86 Expression
Objective: To assess the frequency of monocyte subsets and the expression of the co-stimulatory molecule CD86 on monocytes following in vitro stimulation.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Human TruStain FcX™ (Fc Receptor Blocking Solution)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14 (e.g., Clone M5E2)
-
Anti-Human CD16 (e.g., Clone 3G8)
-
Anti-Human HLA-DR (e.g., Clone L243)
-
Anti-Human CD86 (e.g., Clone IT2.2)
-
Viability dye (e.g., Zombie UV™ Fixable Viability Kit)
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS.
-
Plate 1 x 106 cells per well in a 24-well plate.
-
Stimulate cells with LPS (100 ng/mL) for 24-48 hours at 37°C in a 5% CO2 incubator. Include an unstimulated control.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with Human TruStain FcX™ for 10 minutes at room temperature.
-
Add the antibody cocktail (anti-CD14, anti-CD16, anti-HLA-DR, anti-CD86) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify monocytes based on forward and side scatter, and then as CD14+ and/or CD16+ events.
-
Analyze the expression of CD86 on the gated monocyte population.
-
Protocol 2: Analysis of T Helper (Th1, Th17) and Regulatory T (Treg) Cell Subsets
Objective: To determine the frequencies of Th1, Th17, and Treg cells within the CD4+ T cell population.
Materials:
-
PBMCs isolated as in Protocol 1.
-
Cell stimulation cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies for surface staining:
-
Anti-Human CD3 (e.g., Clone UCHT1)
-
Anti-Human CD4 (e.g., Clone RPA-T4)
-
Anti-Human CD25 (e.g., Clone BC96)
-
Anti-Human CD127 (e.g., Clone A019D5)
-
-
Fixation/Permeabilization Buffer (e.g., Foxp3 / Transcription Factor Staining Buffer Set).
-
Fluorochrome-conjugated antibodies for intracellular/intranuclear staining:
-
Anti-Human IFN-γ (e.g., Clone 4S.B3) for Th1
-
Anti-Human IL-17A (e.g., Clone BL168) for Th17
-
Anti-Human FoxP3 (e.g., Clone 236A/E7) for Tregs
-
-
Viability dye.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Stimulation (for Th1/Th17 analysis):
-
Resuspend 1 x 106 PBMCs in complete RPMI-1640 medium.
-
Add the cell stimulation cocktail and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Stain with a viability dye.
-
Wash with FACS buffer.
-
Perform surface staining with anti-CD3, anti-CD4, anti-CD25, and anti-CD127 for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's protocol.
-
Perform intracellular/intranuclear staining with anti-IFN-γ, anti-IL-17A, and anti-FoxP3 for 30 minutes at 4°C.
-
Wash cells with permeabilization buffer.
-
Resuspend cells in FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single lymphocytes, then on CD3+CD4+ T cells.
-
For Tregs, further gate on CD25high and CD127low/-, and then quantify the percentage of FoxP3+ cells.
-
For Th1 and Th17, analyze the expression of IFN-γ and IL-17A within the CD4+ T cell gate.
-
References
- 1. Immune parameters of patients treated with this compound, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assaying the Effect of Laquinimod on Cytokine Profiles In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod is an orally active immunomodulatory compound that has been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis. Its mechanism of action involves the modulation of the innate and adaptive immune systems, leading to a shift from a pro-inflammatory to an anti-inflammatory state. A key aspect of this compound's immunomodulatory effect is its ability to alter the cytokine secretion profile of immune cells. In vitro assays are crucial for elucidating the specific effects of this compound on cytokine production, providing valuable insights into its therapeutic potential and mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on cytokine profiles in peripheral blood mononuclear cells (PBMCs) and isolated monocytes.
Mechanism of Action: Modulation of Cytokine Signaling
This compound exerts its immunomodulatory effects primarily by targeting antigen-presenting cells (APCs), such as monocytes and dendritic cells. This interaction leads to a downstream modulation of T-cell differentiation and cytokine production. The core mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2]
Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[1][2] This results in a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-12, and IL-17.[1]
Concurrently, this compound promotes a shift towards an anti-inflammatory or regulatory immune response. This is characterized by an increased production of anti-inflammatory cytokines like interleukin-10 (IL-10), IL-4, and transforming growth factor-beta (TGF-β). This shift in cytokine balance is thought to be a key contributor to this compound's therapeutic effects in autoimmune models.
Signaling Pathway Diagram
Data Presentation: Quantitative Effects of this compound on Cytokine Secretion
The following tables summarize the quantitative effects of this compound on cytokine production in vitro from published studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS-stimulated Monocytes
| Cytokine | Cell Type | This compound Concentration | Treatment Duration | Change in Secretion | p-value | Reference |
| IL-1β | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.022 | Dobson et al., 2016 |
| TNF-α | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.007 | Dobson et al., 2016 |
| IL-6 | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.056 | Dobson et al., 2016 |
| IL-8 | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.052 | Dobson et al., 2016 |
| IL-1β | Human Monocytes (from MS patients) | In vivo treatment (0.6 mg/day) | Chronic | ↓ Significant downregulation | <0.05 | Engel et al., 2020 |
| IL-6 | Human Aortic Endothelial Cells | 2.5 µM | 24 hours | ↓ Dose-dependent reduction of TNF-α induced secretion | <0.001 | Liu et al., 2020 |
| MCP-1 | Human Aortic Endothelial Cells | 2.5 µM | 24 hours | ↓ Dose-dependent reduction of TNF-α induced secretion | <0.01 | Liu et al., 2020 |
Table 2: Effect of this compound on Anti-inflammatory and Regulatory Cytokine Secretion by LPS-stimulated Monocytes
| Cytokine | Cell Type | This compound Concentration | Treatment Duration | Change in Secretion | p-value | Reference |
| IL-10 | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.044 | Dobson et al., 2016 |
| IL-5 | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.053 | Dobson et al., 2016 |
| IL-13 | Human Monocytes (from Huntington's disease patients) | 5 µM | 24 hours | ↓ Reduction | p = 0.052 | Dobson et al., 2016 |
Note: The study by Dobson et al. (2016) observed a reduction in both pro- and anti-inflammatory cytokines in a hyper-reactive immune cell model, suggesting a broader dampening effect of this compound on activated monocytes.
Experimental Protocols
Experimental Workflow Diagram
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly and carefully layer the diluted blood on top of the Ficoll-Paque, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Add sterile PBS to the PBMCs to a final volume of 45-50 mL and mix gently.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Adjust the cell concentration to the desired density for your experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: In Vitro Treatment of PBMCs with this compound and Stimulation
Materials:
-
Isolated PBMCs in complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (or other appropriate stimulant)
-
96-well cell culture plates
-
Sterile vehicle control (e.g., DMSO)
Procedure:
-
Seed the PBMCs into a 96-well plate at the desired density (e.g., 2 x 10^5 cells/well in 200 µL of medium).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired pre-treatment time (e.g., 2 to 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the pre-treatment period, add the stimulant (e.g., LPS to a final concentration of 1 µg/mL) to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for the desired stimulation period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
Protocol 3: Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α, IL-1β, IL-10)
-
Cell culture supernatants (collected as described in Protocol 2)
-
Wash buffer (provided in the kit or PBS with 0.05% Tween-20)
-
Assay diluent (provided in the kit)
-
Detection antibody (provided in the kit)
-
Streptavidin-HRP (or similar enzyme conjugate, provided in the kit)
-
Substrate solution (e.g., TMB, provided in the kit)
-
Stop solution (e.g., 2N H2SO4, provided in the kit)
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit.
-
Add the standards and the cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5-7 times with wash buffer.
-
Add the substrate solution to each well and incubate until a color change is observed (typically 15-30 minutes).
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Multiplex Cytokine Analysis (Bead-Based Assay)
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Luminex, Cytometric Bead Array)
-
Cell culture supernatants (collected as described in Protocol 2)
-
Assay-specific buffers and reagents (provided in the kit)
-
Flow cytometer or a dedicated multiplex assay reader
Procedure (General Protocol):
-
Prepare the antibody-coupled beads and mix the desired bead populations for the cytokines of interest.
-
Add the mixed beads to each well of a 96-well filter plate.
-
Wash the beads according to the manufacturer's instructions.
-
Prepare a standard curve using the provided cytokine standards.
-
Add the standards and cell culture supernatant samples to the wells containing the beads.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature on a plate shaker.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate for the recommended time (e.g., 1 hour).
-
Wash the beads.
-
Add the streptavidin-phycoerythrin (PE) conjugate and incubate for the recommended time (e.g., 30 minutes).
-
Wash the beads.
-
Resuspend the beads in wash buffer and acquire the data on a flow cytometer or a dedicated reader.
-
Analyze the data using the appropriate software to determine the concentrations of multiple cytokines simultaneously.
Logical Relationship of this compound's Effects
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro effects of this compound on cytokine profiles. By employing these standardized methods, scientists and drug development professionals can generate robust and reproducible data to further understand the immunomodulatory properties of this compound and its potential as a therapeutic agent for autoimmune and inflammatory diseases. The detailed protocols for cell isolation, treatment, and cytokine analysis, combined with the quantitative data and mechanistic diagrams, provide a valuable resource for designing and executing these critical in vitro studies.
References
Application Notes and Protocols for Assessing Laquinimod's Impact on Blood-Brain Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod is an immunomodulatory agent that has shown therapeutic potential in neurological diseases such as multiple sclerosis. Its mechanism of action is multifaceted, with a significant impact on the integrity of the blood-brain barrier (BBB). This compound has been demonstrated to enhance BBB tightness, reduce immune cell infiltration into the central nervous system (CNS), and exert neuroprotective effects.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound on BBB integrity, intended for researchers, scientists, and professionals involved in drug development.
The key mechanisms by which this compound is understood to reinforce the BBB include:
-
Upregulation of Tight Junction Proteins: this compound increases the expression of critical tight junction proteins, such as Zonula occludens-1 (ZO-1) and p120 catenin, in brain endothelial cells.[1][2] This leads to a strengthening of the physical barrier.
-
Suppression of Cell Adhesion Molecules and Chemokines: The drug downregulates the expression of activated leukocyte cell adhesion molecule (ALCAM) and inflammatory chemokines like CCL2 (MCP-1) and IP-10.[1][2] This reduction in adhesion molecules and chemoattractants limits the transmigration of inflammatory T cells across the BBB.
-
Neuroprotective Effects: this compound can cross the BBB and exert direct effects within the CNS.[1] It promotes the production of brain-derived neurotrophic factor (BDNF), a key neurotrophin for neuronal survival and repair. Additionally, it can modulate the activation of astrocytes and microglia, key players in neuroinflammation. This compound has been shown to inhibit the nuclear translocation of NF-κB in astrocytes, a critical step in the inflammatory response.
Data Summary: Quantitative Effects of this compound on BBB Integrity
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound.
| In Vitro Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Transendothelial Electrical Resistance (TEER) | Human Brain Endothelial Cells | 1µM | Significant increase | [3] |
| Tight Junction Protein Expression (ZO-1, p120) | Human Brain Endothelial Cells | Not specified | Upregulation | [1][2] |
| Adhesion Molecule Expression (ALCAM) | Human Brain Endothelial Cells | Not specified | Suppression | [1][2] |
| Chemokine Expression (CCL2, IP-10) | Human Brain Endothelial Cells | Not specified | Suppression | [1][2] |
| In Vivo/Clinical Parameter | Model/Patient Population | This compound Dosage | Observed Effect | Reference |
| Active Lesions (MRI) | Relapsing-Remitting MS Patients | 0.3 mg/day | 44% reduction | [4] |
| Brain Atrophy | Relapsing-Remitting MS Patients | 0.6 mg/day | Significant reduction | |
| Disability Progression | Relapsing-Remitting MS Patients | 0.6 mg/day | Significant reduction | |
| Brain-Derived Neurotrophic Factor (BDNF) Serum Levels | Relapsing-Remitting MS Patients | 0.6 mg/day | Significant and persistent increase |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action on the BBB
Caption: Proposed signaling pathways of this compound in enhancing blood-brain barrier integrity.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for in vitro assessment of this compound's effect on the blood-brain barrier.
Detailed Experimental Protocols
In Vitro Model: Transendothelial Electrical Resistance (TEER) Measurement
Application Note: TEER is a sensitive and non-invasive method to measure the integrity of the endothelial cell monolayer in real-time. An increase in TEER indicates a tightening of the paracellular pathway, reflecting enhanced barrier function. This method is ideal for assessing the direct effect of this compound on brain endothelial cell barrier properties.
Protocol:
-
Cell Culture:
-
Culture primary human brain endothelial cells (hBECs) or a suitable cell line (e.g., hCMEC/D3) on permeable Transwell inserts (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix (e.g., collagen and fibronectin).
-
Maintain the cells in a suitable endothelial cell growth medium until a confluent monolayer is formed. Barrier properties can be enhanced by co-culturing with astrocytes or pericytes in the lower chamber.
-
-
This compound Treatment:
-
Once the hBEC monolayer has reached a stable baseline TEER, treat the cells with this compound. A concentration of 1 µM has been shown to be effective.[3]
-
Include a vehicle control (e.g., DMSO in media at the same final concentration as the this compound-treated wells).
-
Treat the cells for a specified period, for example, 24 to 72 hours.
-
-
TEER Measurement:
-
Use a voltohmmeter with "chopstick" electrodes (e.g., EVOM2) or an automated TEER measurement system.
-
Equilibrate the electrodes in culture medium before measurement.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber. Ensure the electrodes are positioned consistently in each well to minimize variability.
-
Record the resistance reading (in Ω).
-
To calculate the TEER value (in Ω·cm²), subtract the resistance of a blank, cell-free insert from the resistance of the cell monolayer and then multiply by the surface area of the insert.
-
Take measurements at regular intervals (e.g., every 24 hours) to monitor the change in barrier integrity over time.
-
In Vitro Model: Paracellular Permeability Assay
Application Note: This assay measures the flux of a tracer molecule across the endothelial monolayer, providing a quantitative measure of barrier permeability. A decrease in the permeability of a tracer like FITC-dextran following this compound treatment indicates enhanced barrier tightness.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat hBECs with this compound as described in the TEER protocol.
-
-
Permeability Assay:
-
After the treatment period, gently wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Add a known concentration of a fluorescently labeled tracer (e.g., 1 mg/mL of 40 kDa FITC-dextran) to the apical chamber.
-
At specified time points (e.g., 15, 30, 45, and 60 minutes), collect a small sample from the basolateral chamber.
-
To maintain volume, replace the collected volume with fresh assay buffer.
-
-
Quantification:
-
Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.
-
Create a standard curve with known concentrations of the fluorescent tracer to determine the concentration of the tracer in the collected samples.
-
Calculate the permeability coefficient (Pe) to quantify the flux across the monolayer.
-
Molecular Analysis: Western Blot for Tight Junction Proteins
Application Note: Western blotting allows for the semi-quantitative analysis of tight junction protein expression. An increase in the protein levels of ZO-1 and p120 in this compound-treated cells would provide a molecular basis for the observed increase in TEER and decrease in permeability.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the hBECs with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZO-1 and p120 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Molecular Analysis: qRT-PCR for Adhesion Molecules and Chemokines
Application Note: Quantitative real-time PCR (qRT-PCR) is used to measure the gene expression levels of ALCAM, CCL2, and IP-10. A decrease in the mRNA levels of these genes in this compound-treated cells would indicate a suppression of the inflammatory response at the BBB.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
After treatment with this compound, lyse the hBECs and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (ALCAM, CCL2, IP-10) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene and then compare the expression in the this compound-treated group to the vehicle control group.
-
In Vivo Model: Evans Blue Permeability Assay
Application Note: The Evans blue dye binds to serum albumin. Under normal conditions, this complex is unable to cross the BBB. In cases of BBB disruption, the Evans blue-albumin complex extravasates into the brain parenchyma, which can be visualized and quantified. This assay is useful for assessing the in vivo efficacy of this compound in preventing BBB breakdown in animal models of neurological disease, such as Experimental Autoimmune Encephalomyelitis (EAE).
Protocol:
-
Animal Model and Treatment:
-
Induce EAE in mice (e.g., C57BL/6) according to a standard protocol.
-
Treat the mice with this compound (e.g., via oral gavage) or a vehicle control, starting at a designated time point relative to disease induction.
-
-
Evans Blue Injection:
-
At the peak of the disease or a specified endpoint, inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
-
Tissue Collection and Analysis:
-
Deeply anesthetize the mice and perfuse transcardially with saline to remove the dye from the vasculature.
-
Dissect the brain and spinal cord.
-
For qualitative analysis, visually inspect the tissues for blue staining.
-
For quantitative analysis, homogenize a weighed portion of the brain tissue in a suitable solvent (e.g., formamide) and incubate to extract the dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans blue in the tissue using a standard curve and express it as µg of dye per gram of tissue.
-
References
Application Notes and Protocols for Laquinimod Studies in Cuprizone-Induced Demyelination Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments investigating the effects of Laquinimod in the cuprizone-induced model of demyelination, a key preclinical model for studying multiple sclerosis. The protocols outlined below are compiled from established research methodologies to ensure reproducibility and accuracy.
Introduction
This compound is an immunomodulatory compound with neuroprotective effects that has shown promise in preclinical models of multiple sclerosis.[1][2][3] The cuprizone model is a valuable tool for studying demyelination and remyelination in the central nervous system (CNS) independent of a primary autoimmune response.[4][5][6] In this model, oral administration of the copper chelator cuprizone selectively induces oligodendrocyte apoptosis, leading to demyelination, microgliosis, and astrogliosis.[5][7] This model is particularly useful for evaluating the direct neuroprotective and pro-remyelinating capacities of therapeutic agents like this compound.
This compound has been shown to cross the blood-brain barrier and exert its effects directly within the CNS.[1][7] Its mechanisms of action include the modulation of astrocyte and microglial activation, inhibition of the pro-inflammatory NF-κB signaling pathway, and a reduction in oligodendrocyte apoptosis and axonal damage.[2][7][8] Studies have demonstrated that this compound can prevent cuprizone-induced demyelination and support remyelination processes.[3][8]
Experimental Protocols
Cuprizone-Induced Demyelination Protocol
This protocol describes the induction of acute demyelination in mice using cuprizone.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
70% Ethanol
-
Mixing container
-
Pellet maker (optional)
Procedure:
-
Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with the powdered rodent chow. To ensure even distribution, the cuprizone can be first mixed with a small portion of the chow and then progressively diluted with the remaining chow.
-
Alternatively, the cuprizone can be dissolved in 70% ethanol and then mixed with the chow. The ethanol should be allowed to fully evaporate before providing the feed to the animals.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to the cuprizone-containing chow and water.
-
Administer the cuprizone diet for a period of 5 to 6 weeks to induce acute demyelination.[4][5] For chronic demyelination models, the administration can be extended to 12 weeks or longer.[4][9]
-
A control group of mice should be fed the same powdered chow without cuprizone.
This compound Treatment Protocol
This protocol details the administration of this compound to cuprizone-fed mice.
Materials:
-
This compound
-
Purified water
-
Oral gavage needles
-
Animal scale
Procedure:
-
Prepare a solution of this compound in purified water. The concentration should be calculated to deliver a daily dose of 25 mg/kg body weight.[7][10]
-
Weigh each mouse daily to adjust the volume of this compound solution to be administered.
-
Administer the this compound solution or vehicle (purified water) to the mice daily via oral gavage.[7][10]
-
Treatment can be initiated concurrently with the start of the cuprizone diet to assess the preventative effects of this compound on demyelination.[10] Alternatively, treatment can be started after a period of cuprizone intoxication to evaluate its therapeutic or pro-remyelinating effects.[3]
Tissue Processing and Histological Analysis
This protocol outlines the procedures for brain tissue collection and preparation for histological assessment of demyelination, inflammation, and axonal damage.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat or microtome
-
Staining reagents (e.g., Luxol Fast Blue, Hematoxylin and Eosin)
-
Antibodies for immunohistochemistry (e.g., anti-PLP, anti-MBP for myelin; anti-Iba1 for microglia; anti-GFAP for astrocytes; anti-Olig2 for oligodendrocytes; anti-APP for axonal damage)
-
Fluorescent secondary antibodies
-
Microscope
Procedure:
-
At the end of the experimental period, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brains and post-fix them in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed the brains in OCT compound and freeze them.
-
Cut coronal sections (e.g., 10-20 µm) using a cryostat, focusing on the corpus callosum.
-
Myelin Staining: Perform Luxol Fast Blue (LFB) staining to visualize myelin. Demyelination can be scored based on the extent of LFB signal loss in the corpus callosum.
-
Immunohistochemistry:
-
Perform immunohistochemical staining for specific markers to quantify changes in cell populations and pathology.
-
Myelin: Use antibodies against Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).
-
Oligodendrocytes: Use antibodies against Olig2 or APC (CC1).[5]
-
Microglia/Macrophages: Use antibodies against Iba1 or Mac-3.[10]
-
Astrocytes: Use antibodies against Glial Fibrillary Acidic Protein (GFAP).
-
Axonal Damage: Use antibodies against Amyloid Precursor Protein (APP).[10]
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the staining intensity or the number of positive cells in defined regions of interest (e.g., the medial corpus callosum) using image analysis software.
-
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound in the cuprizone model.
Table 1: Effect of this compound on Demyelination and Oligodendrocyte Numbers
| Treatment Group | Demyelination Score (Arbitrary Units) | Number of p25+ Oligodendrocytes/mm² |
| Wild-Type (WT) | ||
| Vehicle | ~2.5 - 3.0 (almost complete demyelination) | 247.74 ± 69.45 |
| This compound (25 mg/kg) | ~1.0 - 1.5 (mainly intact myelin) | 875.59 ± 33.42 |
| MyD88-/- | ||
| Vehicle | N/A | 390.89 ± 68.97 |
| This compound (25 mg/kg) | N/A | 743.57 ± 68.03 |
| TLR4-/- | ||
| Vehicle | N/A | 265.44 ± 56.79 |
| This compound (25 mg/kg) | N/A | 510.36 ± 70.38 |
Data adapted from Kramann et al., 2016.[10] Demyelination was significantly reduced and oligodendrocyte numbers were significantly higher in this compound-treated mice compared to vehicle-treated controls across all genotypes.[10]
Table 2: Effect of this compound on Microglia/Macrophage Infiltration
| Treatment Group | Number of Mac-3+ Cells/mm² |
| Wild-Type (WT) | |
| Vehicle | High infiltration |
| This compound (25 mg/kg) | Reduced infiltration |
| MyD88-/- | |
| Vehicle | High infiltration |
| This compound (25 mg/kg) | Reduced infiltration |
| TLR4-/- | |
| Vehicle | High infiltration |
| This compound (25 mg/kg) | Reduced infiltration |
Qualitative summary based on findings from Kramann et al., 2016, which showed reduced microglia infiltration with this compound treatment.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in the cuprizone model.
Proposed Signaling Pathway of this compound in Astrocytes
Caption: this compound's proposed mechanism of action in astrocytes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. This compound Supports Remyelination in Non-Supportive Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospective.com [biospective.com]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain-Derived Neurotrophic Factor (BDNF) Levels Following Laquinimod Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of neurodegenerative diseases, most notably multiple sclerosis (MS).[1][2][3] Its mechanism of action is multifaceted, involving both immunomodulation and direct neuroprotective effects within the central nervous system (CNS).[2][4] A key aspect of its neuroprotective capacity is its ability to increase the production of brain-derived neurotrophic factor (BDNF).[1][4][5] BDNF is a crucial protein that supports the survival, growth, and maintenance of neurons.[1][4] Therefore, measuring BDNF levels serves as a critical biomarker for assessing the therapeutic efficacy and pharmacodynamic effect of this compound in both preclinical and clinical research.
These application notes provide detailed protocols for the quantitative measurement of BDNF protein and mRNA levels in various biological samples following treatment with this compound.
This compound's Mechanism of Action and Effect on BDNF
This compound exerts its effects by modulating the immune system and promoting neuroprotection.[4] It can cross the blood-brain barrier and influence cells directly within the CNS.[2][4] The compound has been shown to shift the balance from a pro-inflammatory to an anti-inflammatory state by altering cytokine profiles and modulating the activity of T cells and monocytes.[4][6][7] One of the key neuroprotective mechanisms is the upregulation of BDNF.[5][7] Studies suggest that this compound triggers immune cells, such as monocytes, to produce and release BDNF, which in turn contributes to neuronal repair and survival.[1][2]
Quantitative Data on this compound's Effect on BDNF Levels
Clinical studies have demonstrated a significant increase in serum BDNF levels in patients treated with this compound. The following table summarizes key quantitative findings from the literature.
| Study Parameter | Placebo Group | This compound (0.6 mg/day) Group | Key Findings & Significance | Reference |
| Mean BDNF Serum Levels | 12,882 ± 625 pg/ml | 16,088 ± 760 pg/ml | Significant and persistent increase in BDNF serum levels compared to baseline and placebo. | [8] |
| Patient Response | Not Reported | 76% of patients showed a significant increase | A robust and sustained effect on the upregulation of bioactive BDNF in a majority of treated patients. | [1][2] |
| Maximum Fold Increase | Not Applicable | Up to 11-fold increase in individual patients | Highlights the potent effect of this compound on BDNF induction in responsive individuals. | [1][2][8] |
Application 1: Measurement of BDNF Protein Levels in Serum/Plasma via ELISA
Application Note: The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and reliable method for quantifying BDNF levels in serum and plasma. It offers high sensitivity and specificity for large-scale screening, making it ideal for clinical trials. Serum is often preferred over plasma as BDNF is released from platelets during coagulation, leading to higher and more stable concentrations.[9]
Protocol: Sandwich ELISA for Human BDNF
This protocol is a generalized procedure based on commercially available kits (e.g., from R&D Systems, RayBiotech, Biosensis).[10][11] Always refer to the specific kit manufacturer's instructions.
1. Materials:
-
BDNF ELISA Kit (96-well plate pre-coated with anti-BDNF antibody, recombinant BDNF standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB substrate, stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and sterile tips.
-
Distilled or deionized water.
-
Tubes for sample and standard dilutions.
2. Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature.[12] Centrifuge at 2000 x g for 10 minutes.[12] Aspirate the serum and store in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.[13]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13] Aliquot and store the plasma at -80°C.
3. Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the BDNF standard as per the kit's instructions to generate a standard curve (e.g., 0.156-10 ng/mL).[13] Dilute samples as required with the provided assay diluent.
-
Binding: Add 100 µL of standard, control, or sample to each well. It is recommended to run all samples and standards in duplicate. Cover the plate and incubate for 2-2.5 hours at room temperature.[11]
-
Washing: Aspirate the liquid from each well and wash 3-4 times with 300 µL of wash buffer per well.
-
Detection: Add 100 µL of the biotinylated anti-human BDNF antibody to each well. Cover and incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the wash step as described in step 3.
-
Add Conjugate: Add 100 µL of streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature in the dark.[11]
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark, monitoring for color development.[11][13]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm. A wavelength correction at 540 nm or 570 nm is recommended if available.
4. Data Analysis:
-
Subtract the average zero standard OD from all readings.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the BDNF concentration of the samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to get the final BDNF concentration.
Application 2: Measurement of BDNF Protein Isoforms in Brain Tissue via Western Blot
Application Note: Western blotting is used to separate and identify specific proteins in a complex mixture, such as a tissue homogenate. This technique is particularly useful for distinguishing between the precursor form of BDNF (pro-BDNF, ~32 kDa) and its mature, biologically active form (mature BDNF, ~14 kDa), which is not possible with a standard ELISA.[14][15] This can provide deeper insights into BDNF processing and signaling after this compound treatment.
Protocol: Western Blot for BDNF in Brain Tissue
1. Materials:
-
Brain tissue samples (e.g., hippocampus, cortex).
-
RIPA or acid-extraction buffer with protease inhibitors.[14][16]
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE equipment (gels, running buffer, power supply).
-
Protein transfer system (PVDF or nitrocellulose membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (anti-BDNF, specific for mature, pro, or both forms).
-
HRP-conjugated secondary antibody.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
ECL (Enhanced Chemiluminescence) detection reagents.
-
Imaging system (e.g., ChemiDoc).
2. Sample Preparation:
-
Dissect brain tissue on ice and snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., 10 µL of buffer per 1 mg of tissue) using a sonicator or mechanical homogenizer.[15][16]
-
Centrifuge the homogenate at 14,000-20,000 x g for 30 minutes at 4°C.[15][16]
-
Collect the supernatant (protein lysate) and determine the total protein concentration using a BCA or Bradford assay.[17]
-
Prepare samples for loading by mixing the lysate with Laemmli buffer and heating at 95°C for 5 minutes.
3. Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a high-percentage (e.g., 15%) Tris-glycine polyacrylamide gel.[17] Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary anti-BDNF antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply ECL detection reagents to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software (e.g., ImageJ) to quantify the intensity of the BDNF bands. Normalize the BDNF band intensity to a loading control protein (e.g., β-actin or GAPDH) from the same sample.
Application 3: Measurement of BDNF mRNA Expression via RT-qPCR
Application Note: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to measure the level of gene expression. This technique quantifies the amount of BDNF messenger RNA (mRNA), providing information on how this compound treatment affects the transcriptional regulation of the Bdnf gene. This can reveal if the observed increase in BDNF protein is due to increased gene transcription.
Protocol: Two-Step RT-qPCR for BDNF mRNA
1. Materials:
-
Tissue or cell samples.
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits).
-
Spectrophotometer (e.g., NanoDrop) for RNA quantification.
-
cDNA synthesis kit (reverse transcriptase, dNTPs, random hexamers/oligo(dT) primers).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for BDNF and a reference gene (e.g., GAPDH, β-actin).[18][19]
-
Real-time PCR detection system.
-
Nuclease-free water and tubes.
2. RNA Extraction:
-
Homogenize tissue or lyse cells using the protocol specified by your RNA extraction kit (e.g., using TRIzol).[20]
-
Isolate total RNA according to the manufacturer's instructions.
-
Assess the quantity (concentration) and quality (A260/A280 ratio) of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
3. Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with primers (random hexamers or oligo(dT)s), dNTPs, and nuclease-free water.
-
Incubate as recommended by the cDNA synthesis kit to anneal the primers.
-
Add the reverse transcription master mix (containing reverse transcriptase and buffer) to the tube.
-
Perform the reverse transcription reaction in a thermal cycler using the conditions specified in the kit's protocol. The resulting product is complementary DNA (cDNA).
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate by combining the qPCR master mix (e.g., SYBR Green), forward and reverse primers for BDNF (or a reference gene), nuclease-free water, and the synthesized cDNA template.
-
Run the reaction in a real-time PCR machine. A typical thermal cycling protocol includes:
5. Data Analysis:
-
The qPCR instrument records the fluorescence at each cycle, and the cycle at which the fluorescence crosses a set threshold is called the quantification cycle (Cq) or threshold cycle (Ct).
-
Use the comparative Cq (ΔΔCq) method for relative quantification of BDNF expression.
-
Normalize to Reference Gene (ΔCq): For each sample, calculate ΔCq = Cq(BDNF) - Cq(Reference Gene).
-
Normalize to Control Group (ΔΔCq): Calculate ΔΔCq = ΔCq(this compound-treated sample) - Average ΔCq(Control group).
-
Calculate Fold Change: The fold change in BDNF expression relative to the control group is calculated as 2-ΔΔCq.
-
References
- 1. Study shows promising multiple sclerosis treatment targets immune cells to increase neuroprotection | EurekAlert! [eurekalert.org]
- 2. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. fiercepharma.com [fiercepharma.com]
- 9. A method for reproducible measurements of serum BDNF: comparison of the performance of six commercial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensis.com [biosensis.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. sci-hub.se [sci-hub.se]
- 16. biosensis.com [biosensis.com]
- 17. BDNF (BDNF) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. scienceopen.com [scienceopen.com]
- 21. Transcriptional Regulation of Brain-derived Neurotrophic Factor Coding Exon IX: ROLE OF NUCLEAR RESPIRATORY FACTOR 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Laquinimod in the Lab: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, ensuring the proper handling of investigational compounds is paramount to experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with the solubility and stability of Laquinimod in experimental buffers.
This compound, an immunomodulatory agent, is characterized by its limited aqueous solubility, a critical factor to consider during the design of in vitro and in vivo studies. Understanding its physicochemical properties is key to preparing stable and effective solutions for your research.
This compound Solubility Profile
The solubility of this compound in various common laboratory solvents is summarized below. This data highlights the importance of selecting an appropriate solvent system for your experimental needs.
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 61 mg/mL[1] | 170.96[1] |
| DMF | 20 mg/mL | 56.05 |
| Ethanol | 2 mg/mL | 5.61 |
| Water | 0.0438 mg/mL (practically insoluble)[2] | 0.12 |
Experimental Protocols for Solution Preparation
For In Vitro Cellular Assays:
A common method for preparing this compound for cell-based experiments involves initial dissolution in an organic solvent followed by dilution in an aqueous buffer.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.
-
For cell culture experiments, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM).[1][3]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
For In Vivo Administration (Oral Suspension):
For oral gavage in animal models, this compound can be prepared as a homogeneous suspension.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5% w/v).
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension. A typical final concentration is ≥5 mg/mL.[3]
-
For In Vivo Administration (Parenteral Injection):
For parenteral administration, a clear solution can be achieved using a co-solvent formulation. This formulation should be prepared fresh and used immediately for optimal results.[1][3]
-
Protocol:
-
Prepare a stock solution of this compound in propylene glycol (e.g., 100 mg/mL).
-
In a separate tube, add Tween 80.
-
Add the this compound/propylene glycol stock solution to the Tween 80 and mix until clear.
-
Add 5% Dextrose in Water (D5W) to the mixture to achieve the final desired volume and concentration.
-
A typical final formulation might consist of 30% propylene glycol, 5% Tween 80, and 65% D5W.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do?
A1: This is a common issue due to this compound's low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: this compound's aqueous solubility is very low. Try working with a lower final concentration in your assay.
-
Increase the solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility. However, always perform a vehicle control to account for any solvent effects.
-
Use a surfactant: For some applications, the inclusion of a biocompatible surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer can help to improve solubility and prevent precipitation.
-
pH adjustment: this compound has a strongly acidic pKa of approximately 5.02.[2] This suggests that its solubility will be pH-dependent. In buffers with a pH above its pKa, this compound will be deprotonated and may exhibit slightly higher solubility. Consider using a buffer with a pH in the neutral to slightly alkaline range if your experiment allows.
Q2: How should I store my this compound solutions?
A2: The stability of this compound depends on the solvent and storage temperature.
-
Solid Compound: The powdered form of this compound is stable for up to 3 years when stored at -20°C.
-
DMSO/Organic Stock Solutions: Stock solutions in solvents like DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Working Solutions: Aqueous working solutions of this compound are not recommended for long-term storage due to its potential for precipitation and degradation. It is best to prepare these solutions fresh on the day of use.[1][3]
Q3: What is the expected stability of this compound in cell culture medium at 37°C?
Visualizing Experimental Workflows
To aid in the preparation and troubleshooting of this compound solutions, the following diagrams illustrate key decision-making processes.
By following these guidelines and troubleshooting steps, researchers can confidently prepare and utilize this compound solutions in their experiments, ensuring the reliability and reproducibility of their findings. For any further questions or specific application needs, consulting the compound supplier's technical support is always recommended.
References
Navigating Laquinimod Administration in Animal Models: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Laquinimod dosage in animal models while minimizing adverse effects. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Unexpected Clinical Signs of Toxicity
Question: We are observing unexpected clinical signs of toxicity (e.g., significant weight loss, lethargy) in our rodent models shortly after initiating this compound treatment. How can we address this?
Answer:
-
Dosage Re-evaluation: this compound's effects are dose-dependent.[1][2] High doses, such as 25 mg/kg in mice, have been shown to be effective in models like Experimental Autoimmune Encephalomyelitis (EAE) but may also be associated with a higher risk of adverse effects.[3] Consider a dose de-escalation study, starting with a lower dose (e.g., 1-5 mg/kg in mice) and titrating up to the desired therapeutic effect while closely monitoring for clinical signs of toxicity.[4]
-
Route of Administration: The most common route of administration in published studies is oral gavage.[3] Ensure proper gavage technique to avoid stress and injury to the animals, which can confound the experimental results. If using a different route, its pharmacokinetic and toxicokinetic profile may differ, requiring dose adjustments.
-
Vehicle Selection: this compound is often dissolved in purified water for oral administration.[3] If using a different vehicle, ensure it is non-toxic and does not interact with this compound.
-
Animal Strain and Health Status: The background strain of the animal model can influence susceptibility to drug toxicity. Ensure that the animals are healthy and free from underlying infections, as this can impact their response to treatment.
Issue 2: Elevated Liver Enzymes in Bloodwork
Question: Our routine bloodwork on this compound-treated animals shows a significant elevation in liver enzymes (ALT, AST). What is the recommended course of action?
Answer:
-
Dose-Dependent Effect: Elevation of liver enzymes has been reported as a dose-dependent adverse effect of this compound in clinical trials.[1][2][5] This effect is often transient and may normalize with continued treatment at the same dose.[1]
-
Monitoring Protocol:
-
Establish a baseline liver enzyme level before initiating treatment.
-
Monitor liver enzymes at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
If a significant elevation is observed, consider the following:
-
Continue and Monitor: If the elevation is mild and the animal is clinically well, continue treatment and monitor closely to see if the levels plateau or decrease.
-
Dose Reduction: If the elevation is marked or accompanied by clinical signs, a dose reduction may be necessary.
-
Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any signs of hepatotoxicity.
-
-
-
Data from Clinical Trials: In human phase II and III trials, transient elevations in liver enzymes were observed.[2][5] For example, in one study, abnormal liver function tests were reported in 34% of the placebo and 0.1 mg this compound groups, and 47% in the 0.3 mg group.[2] These elevations were typically reversible upon treatment discontinuation.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal models?
A1: Preclinical studies in rodents have identified several potential adverse effects. In rats, reproductive toxicity, including teratogenicity (urogenital malformations), has been observed at doses similar to the clinical dose of 0.6 mg/day.[6] Other findings in rats include a slight delay in puberty and reduced fertility in offspring exposed to this compound in utero at higher doses.[6] It is important to note that these malformations were not observed in monkeys.[6] In a 2-year carcinogenicity study in rats, an increase in the incidence of uterine adenocarcinomas and oral cavity tumors was seen in female rats, though these findings are considered species- or model-specific and not relevant to humans.[6]
Q2: What is the recommended starting dose for this compound in a mouse model of EAE?
A2: Published studies have used a range of doses. For prophylactic treatment in EAE mouse models, doses of 5 mg/kg and 25 mg/kg administered daily by oral gavage have been shown to be effective.[3] A dose of 25 mg/kg has been noted to prevent the development of EAE.[3] To minimize the risk of adverse effects, it is advisable to start with a lower dose (e.g., 5 mg/kg) and assess both efficacy and tolerability before escalating the dose.
Q3: How is this compound typically prepared and administered in animal studies?
A3: this compound is synthesized as a compound and for experimental use, it is often dissolved in purified water.[3] The standard method of administration is daily oral gavage.[3]
Q4: Are there any known mechanisms of this compound that could explain its adverse effects?
A4: While the exact mechanisms for all adverse effects are not fully elucidated, some are likely related to its immunomodulatory and other biological activities. The elevation of liver enzymes may be related to its metabolism in the liver.[5] The reproductive toxicity observed in rats highlights the importance of careful consideration when using this compound in breeding studies.
Data on this compound Dosage and Effects in Animal Models
| Animal Model | Species | Dosage | Efficacy Outcome | Observed/Reported Adverse Effects | Reference |
| EAE | Mouse (C57BL/6) | 5 mg/kg/day (oral) | Significant decrease in mean clinical disease scores | Generally well-tolerated | [3] |
| EAE | Mouse (C57BL/6) | 25 mg/kg/day (oral) | Prevention of EAE development, significant decrease in mean clinical disease scores | Generally well-tolerated | [3] |
| EAE | Mouse (MOG35-55 immunized) | 1-25 mg/kg/day (subcutaneous) | Prevention of GABAergic and glutamatergic synaptic alterations | Not specified | [4] |
| Cuprizone-induced Demyelination | Mouse | 25 mg/kg/day (oral) | Reduced demyelination, microglial infiltration, and axonal damage | Not specified | [7] |
| Reproductive Toxicology | Rat | Similar to 0.6 mg/day clinical dose | N/A | Teratogenicity (urogenital malformations) | [6] |
| Reproductive Toxicology | Rat | Higher than 0.6 mg/day clinical dose | N/A | Slight delay in puberty, reduced fertility in offspring | [6] |
| Carcinogenicity | Rat (Female) | 2-year study | N/A | Increased incidence of uterine adenocarcinomas and oral cavity tumors | [6] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57BL/6 mice.
-
Induction:
-
Immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administration of pertussis toxin on the day of immunization and the following day to facilitate the entry of autoimmune T cells into the central nervous system.
-
-
This compound Administration:
-
Prophylactic: Daily oral gavage of this compound (e.g., 5 or 25 mg/kg) starting from the day of immunization.
-
Therapeutic: Initiate daily oral gavage after the onset of clinical signs.
-
-
Monitoring:
-
Daily monitoring of clinical scores to assess disease severity.
-
Regular body weight measurements.
-
Blood collection for hematology and clinical chemistry (including liver enzymes).
-
At the end of the study, collect tissues (spinal cord, brain, liver) for histopathological analysis.
-
Cuprizone-Induced Demyelination Model
-
Animal Model: Mice.
-
Induction:
-
Administration of a diet containing 0.2% cuprizone for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination.
-
-
This compound Administration:
-
Daily oral gavage of this compound (e.g., 25 mg/kg) concurrently with the cuprizone diet.
-
-
Monitoring:
-
Regular monitoring for clinical signs of toxicity.
-
At the end of the treatment period, brain tissue is collected for histopathological analysis to assess demyelination, microglial activation, and axonal damage.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for a this compound study in an EAE mouse model.
Caption: Logical workflow for troubleshooting adverse events.
References
- 1. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on MRI-monitored disease activity in patients with relapsing-remitting multiple sclerosis: a multicentre, randomised, double-blind, placebo-controlled phase IIb study [usiena-air.unisi.it]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Off-Target Effects of Laquinimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected off-target effects of Laquinimod in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability in In Vitro Assays
Question: We are observing unexpected cytotoxicity in our cell cultures (e.g., endothelial cells, cardiomyocytes, or specific immune cell subsets) when treated with this compound, particularly at higher concentrations. How can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Aryl Hydrocarbon Receptor (AhR) Over-activation: this compound is a known AhR agonist.[1] While this is an on-target effect, excessive or prolonged activation in certain cell types could lead to unintended consequences.
-
Recommendation: Co-treat with an AhR antagonist (e.g., CH-223191) to determine if the cytotoxic effects are AhR-dependent.
-
-
Off-Target Kinase Inhibition: Although not extensively documented, compounds with similar structures (quinoline-3-carboxamides) have been investigated as kinase inhibitors.[2][3] Unintended inhibition of essential cellular kinases could lead to cytotoxicity.
-
Recommendation: Perform a broad-spectrum kinome scan to identify potential off-target kinase interactions of this compound in your experimental system.
-
-
Mitochondrial Dysfunction: Drug-induced mitochondrial toxicity can lead to apoptosis and necrosis.
-
Recommendation: Assess mitochondrial health using assays such as MTT, Seahorse XF Analyzer (to measure oxygen consumption rate), or JC-1 staining (to measure mitochondrial membrane potential).
-
Issue 2: Inconsistent Immunomodulatory Effects on T-Cell Subsets
Question: We are seeing variable or contradictory results in our T-cell differentiation and proliferation assays with this compound. For example, inconsistent effects on regulatory T cells (Tregs).
Possible Causes and Troubleshooting Steps:
-
Complex Dose-Response Relationship: this compound's effects on the immune system are dose-dependent.[4]
-
Recommendation: Perform a detailed dose-response curve spanning a wide range of concentrations to characterize the optimal concentration for the desired effect in your specific assay.
-
-
Influence on Antigen-Presenting Cells (APCs): this compound's primary immunomodulatory effects are mediated through APCs like dendritic cells and monocytes.[4][5] Inconsistent APC activation will lead to variable T-cell responses.
-
Recommendation: Standardize the source and activation state of your APCs. Pre-treat APCs with this compound before co-culturing with T-cells to isolate the effect on the APCs.
-
-
BDNF-Mediated Effects: this compound is known to increase Brain-Derived Neurotrophic Factor (BDNF), which can have its own immunomodulatory effects.[4]
-
Recommendation: Measure BDNF levels in your culture supernatants. Use a neutralizing antibody against BDNF to determine if the observed T-cell effects are BDNF-dependent.
-
Issue 3: Unexpected Cardiovascular-Related Readouts in Preclinical Models
Question: Our in vivo or ex vivo cardiovascular models (e.g., Langendorff heart, aortic ring assays) are showing unexpected effects with higher doses of this compound, such as altered contractility or vascular tone.
Possible Causes and Troubleshooting Steps:
-
Potential for Myocardial Ischemia-Related Effects: Clinical trials at higher doses (1.2 mg and 1.5 mg/day) were associated with non-fatal cardiovascular events, described as myocardial ischemic events.[6][7][8] The 0.6 mg/day dose did not show this signal.[6][9]
-
Recommendation: In your preclinical models, investigate markers of ischemia and endothelial dysfunction. This could include measuring lactate levels, assessing for changes in the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells, or evaluating vasoreactivity in response to vasodilators.[10]
-
-
Off-Target Effects on Cardiac Ion Channels or Receptors: While not a primary target, some immunomodulators can have off-target effects on cardiac ion channels, leading to electrophysiological changes.
-
Recommendation: If using appropriate models (e.g., patch-clamp on cardiomyocytes), assess the effect of this compound on key cardiac ion channels (e.g., hERG, sodium, and calcium channels).
-
-
Vascular Endothelial Growth Factor (VEGF) Signaling Interference: The predecessor to this compound, Linomide (another quinoline-3-carboxamide), was shown to have anti-angiogenic properties.[11] Dysregulation of VEGF signaling can impact cardiovascular homeostasis.
-
Recommendation: Investigate the effect of this compound on VEGF expression and the phosphorylation of its receptor, VEGFR2, in your cardiovascular models.
-
Frequently Asked Questions (FAQs)
Q1: What are the established on-target mechanisms of action for this compound?
A1: this compound is an immunomodulator with both anti-inflammatory and neuroprotective effects. Its primary mechanism involves acting as an agonist for the Aryl Hydrocarbon Receptor (AhR), which is present on antigen-presenting cells (APCs).[1] This interaction leads to a shift from a pro-inflammatory to an anti-inflammatory state, including the promotion of regulatory T cells (Tregs). This compound can also cross the blood-brain barrier and has direct effects within the central nervous system (CNS), such as reducing the activation of microglia and astrocytes and increasing the production of Brain-Derived Neurotrophic Factor (BDNF).[4][5] Additionally, it is believed to inhibit the astrocytic NF-κB transcription factor activation.
Q2: What were the unexpected adverse events observed in this compound clinical trials?
A2: The most significant unexpected adverse events were cardiovascular in nature, specifically non-fatal myocardial ischemic events.[6][7][8] These were observed at higher doses of 1.2 mg/day and 1.5 mg/day, leading to the discontinuation of these high-dose arms in the CONCERTO and ARPEGGIO trials.[6][7][8] The 0.6 mg/day dose was found to have a more favorable safety profile.[6][9] Other reported side effects at the 0.6 mg/day dose included headache, back pain, and asymptomatic, transient elevations in liver enzymes.[9]
Q3: Why did this compound fail to meet its primary endpoints in some clinical trials despite showing some positive effects?
A3: In the CONCERTO trial for relapsing-remitting multiple sclerosis (RRMS), this compound (0.6 mg/day) did not meet the primary endpoint of slowing the progression of disability after three months.[8] Similarly, in a Phase 2 trial for Huntington's disease, it failed to meet the primary endpoint related to motor skills. However, in both cases, it showed positive effects on secondary endpoints, such as reducing brain atrophy. The discrepancy between the lack of effect on the primary clinical endpoints and the positive impact on imaging biomarkers like brain volume is not fully understood. It suggests that the biological effects of this compound on neurodegeneration may not translate directly to short-term clinical improvements in these patient populations, or that the chosen primary endpoints were not sensitive enough to capture the drug's effects within the trial duration.
Q4: Are there known off-target molecular interactions for this compound that could explain the cardiovascular adverse events?
A4: Specific molecular off-targets of this compound that directly cause the observed cardiovascular events have not been definitively identified in the public domain. The predecessor to this compound, Linomide, which has a similar quinoline-3-carboxamide structure, was also halted due to severe cardiovascular side effects.[12] This suggests a potential class effect. The cardiovascular events with high-dose this compound were described as myocardial ischemic, pointing towards potential effects on vascular endothelium, platelet function, or coronary blood flow. One study has suggested a potential anti-atherosclerotic capacity of this compound by reducing the attachment of monocytes to endothelial cells through the ERK5/KLF2 signaling pathway.[10] However, more research is needed to confirm a direct link to the observed adverse events.
Quantitative Data from Clinical Trials
Table 1: Summary of Efficacy Data from Key this compound Clinical Trials in RRMS
| Clinical Trial | Dose | Primary Endpoint | Result | Key Secondary/Exploratory Endpoints |
| ALLEGRO | 0.6 mg/day | Annualized Relapse Rate (ARR) | Significant reduction in ARR (0.30 vs. 0.39 for placebo, p=0.002) | - 36% reduction in risk of disability progression- 37% reduction in gadolinium-enhancing lesions |
| BRAVO | 0.6 mg/day | Annualized Relapse Rate (ARR) | Did not reach statistical significance initially (p=0.075), but was significant after pre-specified sensitivity analysis (p=0.026) | - 33.5% reduction in risk of disability progression- 27.5% reduction in brain volume loss[13] |
| CONCERTO | 0.6 mg/day | Time to Confirmed Disability Progression (CDP) at 3 months | Not met | - 28% reduction in risk of first relapse- 40% improvement in brain volume change vs. placebo at 15 months |
Table 2: Summary of Cardiovascular Adverse Events in this compound Clinical Trials
| Clinical Trial | Dose | Number of Cardiovascular Events |
| CONCERTO (RRMS) | 1.2 mg/day | 7 |
| 0.6 mg/day | 0 | |
| Placebo | 0 | |
| ARPEGGIO (PPMS) | 1.5 mg/day | 1 |
| 0.6 mg/day | 0 | |
| Placebo | 0 |
Data compiled from Medscape and other clinical trial reports.[6][7]
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Monocyte Activation
This protocol provides a general framework for evaluating the impact of this compound on monocyte activation status using flow cytometry.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
In the last 4-6 hours of incubation, add a stimulant such as lipopolysaccharide (LPS) at 100 ng/mL to induce monocyte activation. Include an unstimulated control.
-
-
Flow Cytometry Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers using fluorescently conjugated antibodies against CD14 (monocyte marker), CD86, and HLA-DR (activation markers) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize cells if intracellular cytokine staining (e.g., for TNF-α or IL-10) is desired, following the manufacturer's protocol for the fixation/permeabilization kit.
-
Stain for intracellular cytokines for 30 minutes at 4°C in the dark.
-
Wash cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the monocyte population based on forward and side scatter, and then on CD14 expression.
-
Analyze the expression levels (Mean Fluorescence Intensity) of CD86 and HLA-DR, and the percentage of cells positive for intracellular cytokines in the different treatment groups.
-
Protocol 2: Quantification of BDNF in Serum or Cell Culture Supernatant by ELISA
This protocol outlines the general steps for measuring BDNF levels using a commercially available ELISA kit.
-
Sample Preparation:
-
Serum: Collect whole blood and allow it to clot. Centrifuge to separate the serum.
-
Cell Culture Supernatant: Collect the supernatant from your cell cultures and centrifuge to remove any cellular debris.
-
Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (refer to the specific kit manual for detailed instructions):
-
Prepare standards, controls, and samples according to the kit's instructions. Samples may require dilution.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's instructions (typically 1-2 hours at 37°C or room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of BDNF in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: On-target signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
Caption: Experimental workflow for assessing monocyte activation.
Caption: Hypothetical pathway for this compound-induced cardiovascular off-target effects.
References
- 1. Reducing cardiovascular risk with immunomodulators: a randomised active comparator trial among patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. | BioWorld [bioworld.com]
- 8. MS Drug this compound Linked to 8 Non-Fatal Cardiovascular Events | Atlanta, GA [harmanlaw.com]
- 9. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against TNF-α-Induced Attachment of Monocytes to Human Aortic Endothelial Cells (HAECs) by Increasing the Expression of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic effects of the quinoline-3-carboxamide linomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of this compound in modulation of the immune response in relapsing-remitting multiple sclerosis: Lessons from gene expression signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce experimental variability in Laquinimod studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in studies involving Laquinimod.
Troubleshooting Guides
In Vivo Studies (Experimental Autoimmune Encephalomyelitis - EAE)
Problem: High variability in EAE clinical scores between animals in the same treatment group.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Immunization Technique | Ensure consistent subcutaneous injection of the MOG/CFA emulsion at two sites on the upper back. The emulsion should be stable and properly prepared. Practice the injection technique to minimize leakage and ensure a consistent depot is formed. |
| Variable Pertussis Toxin (PTX) Administration | Administer PTX intraperitoneally at a consistent time on day 0 and day 2 post-immunization. Use a precise, calibrated pipette or syringe for accurate dosing. The activity of PTX can vary between lots, so it is crucial to titrate each new lot to determine the optimal dose for consistent EAE induction.[1][2] |
| Animal Stress | Acclimatize mice to the facility for at least one week before starting the experiment. Handle mice gently and consistently. Minimize noise and vibrations in the animal facility. Consider sham-dosing animals with the vehicle before the actual treatment to habituate them to the procedure.[1][2] |
| Inconsistent this compound Administration | For oral gavage, ensure the feeding tube is correctly placed to avoid administration into the lungs. Prepare the this compound solution fresh daily and ensure it is well-solubilized. Administer the treatment at the same time each day. |
| Genetic Drift in Mouse Strain | Use mice from a reputable vendor and ensure they are of the specified age and sex for the EAE model (e.g., female C57BL/6 mice, 9-12 weeks old).[2] Be aware of potential genetic drift in colonies over time which can affect EAE susceptibility. |
| Subjective Clinical Scoring | Have a single, blinded observer score all animals, or ensure all scorers are rigorously trained using a standardized scoring system. In-between scores (e.g., 0.5, 1.5, 2.5) can be used for more granular data.[2] |
In Vitro Studies (Microglia, Astrocytes, and Immune Cells)
Problem: Inconsistent results in cytokine assays, cell viability, or gene expression analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Culture Contamination | Maintain strict aseptic technique. Regularly test cell lines for mycoplasma contamination. |
| Variability in Primary Cell Isolation | Use a standardized protocol for the isolation of primary microglia, astrocytes, or immune cells. The age and sex of the donor animals should be consistent. For human cells, be mindful of donor-to-donor variability. |
| Inconsistent Cell Plating Density | Ensure a uniform cell density across all wells of a plate. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| This compound Preparation and Storage | Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute to the final working concentration in culture medium just before use. |
| Inconsistent Stimulation | If using inflammatory stimuli like LPS or cytokines, ensure the concentration and incubation time are consistent across all experiments. The source and lot of the stimulating agent should be the same. |
| Assay Variability | For ELISAs or multiplex assays, use high-quality, validated kits. Include appropriate controls (e.g., positive, negative, and vehicle controls) in every experiment. For qPCR, use validated primer sets and follow MIQE guidelines. |
Frequently Asked Questions (FAQs)
1. What is the recommended dosage and administration route for this compound in EAE studies?
For mouse models of EAE, this compound is typically administered daily by oral gavage. Common dosages that have shown efficacy are 5 mg/kg and 25 mg/kg.[3][4][5] The compound is usually dissolved in purified water.[4][5] Treatment can be initiated prophylactically (on the day of immunization) or therapeutically (after the onset of clinical signs).[3][4]
2. What are the expected effects of this compound on cytokine profiles in EAE?
This compound has been shown to modulate the immune response in EAE by promoting a shift from a pro-inflammatory Th1/Th17 phenotype to a more anti-inflammatory Th2/Th3 phenotype.[6][7] This is characterized by a decrease in pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17, and an increase in anti-inflammatory cytokines like IL-4 and IL-10 in splenocyte cultures restimulated with the immunizing antigen.[3]
3. How does this compound affect microglia and astrocytes in vitro?
In cultured human microglia, this compound (at concentrations of 0.1–20 μmol/L) has been shown to attenuate the production of pro- and anti-inflammatory cytokines upon activation with LPS.[8][9][10] It can also reduce the activation of key signaling pathways like JNK and AKT.[9][10] In human astrocytes, this compound (e.g., at 250 nM) can dampen inflammatory responses by inhibiting NF-κB nuclear translocation and preserving the expression of glutamate transporters.[11][12][13]
4. What is the expected impact of this compound on Brain-Derived Neurotrophic Factor (BDNF) levels?
This compound treatment has been associated with a significant and sustained increase in serum BDNF levels in both MS patients and animal models.[6][14][15] In some patients, up to an 11-fold increase in serum BDNF has been observed.[15] This effect is thought to contribute to the neuroprotective properties of the drug.
5. How can I minimize variability when measuring BDNF?
BDNF is present in high concentrations in platelets, which can degranulate and release BDNF during blood collection and processing, leading to variability. To minimize this, it is crucial to have a standardized protocol for blood sample handling. This includes consistent clotting times for serum collection and immediate processing of plasma samples with the use of protease inhibitors. Using ELISA kits from a reliable supplier and running samples in duplicate or triplicate will also help reduce assay variability.
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Cell Type | Stimulus | This compound Concentration | Readout | Reference |
| Human Microglia | LPS | 0.1 - 20 µM | Cytokine production, signaling pathway activation | [8][9][10] |
| Human Astrocytes | IL-1β | 250 nM | NF-κB translocation, glutamate transporter expression | [12][13] |
Table 2: this compound Dosing in EAE Mouse Models
| Mouse Strain | Administration Route | Dosage | Treatment Schedule | Reference |
| C57BL/6 | Oral Gavage | 5 mg/kg, 25 mg/kg | Daily, prophylactic or therapeutic | [3][4][5] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice and Prophylactic this compound Treatment
-
Animals: Female C57BL/6 mice, 9-12 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the upper back (total volume 200 µL).
-
-
Pertussis Toxin (PTX) Administration:
-
On day 0, within 2 hours of immunization, inject 200 ng of PTX in PBS intraperitoneally.
-
On day 2, administer a second intraperitoneal injection of 200 ng of PTX.
-
-
This compound Treatment:
-
Prepare a solution of this compound in sterile water at the desired concentration (e.g., 5 mg/kg or 25 mg/kg).
-
Starting on day 0, administer the this compound solution or vehicle (water) daily via oral gavage.
-
-
Clinical Scoring:
-
Beginning on day 7, monitor the mice daily for clinical signs of EAE using a standardized scoring scale (0-5).
-
Continue daily scoring until the experimental endpoint.
-
Protocol 2: In Vitro Assessment of this compound on Human Microglia
-
Cell Culture:
-
Culture primary human microglia or a human microglial cell line in the appropriate medium.
-
Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare fresh dilutions of this compound in culture medium from a concentrated stock.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle.
-
Incubate the cells for 24 hours.
-
-
Stimulation:
-
After the pre-treatment period, add Lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL to activate the microglia.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours for cytokine analysis; 15-30 minutes for signaling pathway analysis).
-
-
Sample Collection and Analysis:
-
Cytokine Analysis: Collect the cell culture supernatants and measure cytokine levels using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Western Blotting: Lyse the cells and perform western blotting to analyze the phosphorylation status of signaling proteins like JNK and AKT.
-
Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to analyze the expression of inflammatory genes.
-
Visualizations
Caption: this compound's dual mechanism of action on the immune system and CNS.
Caption: Experimental workflow for a prophylactic this compound study in the EAE model.
Caption: this compound's signaling pathway modulation in astrocytes.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of autoimmune demyelination by this compound via induction of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces neuroaxonal injury through inhibiting microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Hydrocarbon Receptor Activation in Astrocytes by this compound Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound treatment in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Despite Promising Results in Mice MS Drug this compound Disappoints in Human Trials - BioResearch - Labmedica.com [labmedica.com]
Overcoming challenges in translating Laquinimod research from animal models to humans
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complex challenges of translating Laquinimod research from preclinical animal models to human clinical applications. This compound, an immunomodulatory agent, has shown promise in animal models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), the primary model for multiple sclerosis (MS). However, this success has not fully translated into clinical efficacy in human trials for relapsing-remitting MS (RRMS) and other neurodegenerative diseases. This guide aims to equip researchers with the necessary information to navigate these translational hurdles.
Frequently Asked Questions (FAQs)
1. Why did this compound fail in human clinical trials despite strong preclinical efficacy in EAE models?
The discrepancy between promising results in EAE models and the outcomes of human clinical trials is a significant challenge in MS research.[1][2] Several factors likely contribute to this translational gap:
-
Differences in Disease Pathophysiology: EAE is an induced autoimmune condition that primarily models the inflammatory aspects of MS.[2][3] Human MS is a more complex and heterogeneous disease with significant neurodegenerative components that are not fully recapitulated in EAE.[1][3]
-
Species-Specific Drug Metabolism and Pharmacokinetics: this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in humans.[4] Differences in metabolic pathways and rates between rodents and humans can lead to variations in drug exposure and the formation of different metabolites, potentially impacting both efficacy and toxicity.[4][5]
-
Immunological Differences: The immune systems of mice and humans have inherent differences. The specific immune cell subsets and signaling pathways modulated by this compound may not have the same functional consequences in humans as in murine models. For instance, while this compound effectively suppresses Th1 and Th17 responses in EAE, the complexity of the human immune response in MS may involve additional or different pathways.[6][7]
-
Toxicity Profile: Animal studies revealed species-specific toxicities. For example, reproductive toxicity and an increased incidence of certain tumors were observed in rats, but not in monkeys or humans during clinical trials.[8] These preclinical safety signals can influence clinical trial design and dosing, potentially limiting the therapeutic window explored in humans.
2. What are the known mechanisms of action for this compound?
This compound's mechanism of action is multifaceted, involving both immunomodulatory and potential neuroprotective effects. It is known to cross the blood-brain barrier.[4] Key pathways include:
-
Aryl Hydrocarbon Receptor (AhR) Activation: this compound and its metabolites act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][10][11] Activation of AhR in immune cells, particularly dendritic cells and astrocytes, is thought to be a primary mechanism for its anti-inflammatory effects in the central nervous system (CNS).[9][11][12]
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, particularly in astrocytes.[13][14][15][16] This pathway is crucial for the production of pro-inflammatory cytokines and chemokines. By dampening NF-κB activation, this compound can reduce the inflammatory response within the CNS.[13][14]
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Studies in both animal models and humans have demonstrated that this compound treatment leads to an increase in the levels of Brain-Derived Neurotrophic Factor (BDNF).[17][18][19] BDNF is a key neurotrophin that supports neuronal survival, growth, and synaptic plasticity, suggesting a potential neuroprotective role for this compound.[17][18]
3. What were the key efficacy and safety findings in animal studies versus human trials?
A significant disconnect was observed between the robust efficacy in animal models and the more modest effects in human clinical trials.
Quantitative Data Summary
Table 1: Comparison of Efficacy Data in Animal (EAE) and Human (RRMS) Studies
| Parameter | Animal Model (EAE in Mice) | Human Clinical Trials (RRMS) |
| Clinical Score / Relapse Rate | Dose-dependent reduction in EAE clinical scores. At 25 mg/kg, this compound can completely prevent clinical signs of EAE.[3][20] | Modest reduction in annualized relapse rate (ARR). In the ALLEGRO and BRAVO trials, the 0.6 mg/day dose showed a 21-23% reduction in ARR compared to placebo.[21][22][23] |
| CNS Inflammation and Demyelination | Significant reduction in CNS inflammation, demyelination, and axonal damage.[19][24] | Significant reduction in the number of gadolinium-enhancing (GdE) lesions on MRI (30-40% reduction).[21][25] |
| Brain Atrophy | Not a primary endpoint in most EAE studies. | A more pronounced effect, with a 28-30% reduction in the rate of brain atrophy compared to placebo.[21][26][27] |
| Disability Progression | Amelioration of motor deficits.[24][28] | A 34% reduction in the risk of 3-month confirmed disability progression in a pooled analysis.[21] |
Table 2: Comparative Safety and Toxicology Profile
| Finding | Animal Models | Human Clinical Trials |
| Cardiovascular Events | Not a prominent finding in rodent studies. | Higher doses (1.2 mg/day and 1.5 mg/day) were associated with non-fatal cardiovascular events, leading to their discontinuation in trials. |
| Reproductive Toxicity | Teratogenicity observed in rats at doses similar to the human clinical dose. No treatment-related malformations in monkeys. | Stringent contraception was required in clinical trials. The relevance of rat findings to humans is unknown. |
| Carcinogenicity | Increased incidence of uterine and oral cavity tumors in a 2-year rat study.[8] | No increased risk of these specific cancers was observed in the clinical trials.[8] |
| Most Common Adverse Events | Not extensively reported. | Headache, back pain, abdominal pain, and elevated liver enzymes. |
Troubleshooting Guides
Issue: Inconsistent results in EAE experiments.
-
Question: My EAE induction with MOG35-55 in C57BL/6 mice is showing high variability in disease onset and severity. How can I improve consistency?
-
Answer: Variability in EAE is a known challenge.[1] To improve consistency, ensure strict adherence to a detailed and standardized protocol. Key factors include:
-
Antigen Emulsion: The proper emulsification of the MOG35-55 peptide with Complete Freund's Adjuvant (CFA) is critical.[1] Ensure thorough mixing to create a stable emulsion.
-
Pertussis Toxin (PTX) Administration: The dose and timing of PTX injections are crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.[17][18] Use a consistent and validated lot of PTX.
-
Mouse Strain and Age: Use mice from a reliable vendor and ensure they are age-matched for each experiment.
-
Injection Sites: Standardize the subcutaneous injection sites for the MOG/CFA emulsion.
-
Scoring: Ensure that clinical scoring is performed by a trained individual who is blinded to the treatment groups.
-
Issue: In vitro assay challenges.
-
Question: I am having trouble with the solubility of this compound for my in vitro experiments with peripheral blood mononuclear cells (PBMCs). What is the recommended solvent and concentration?
-
Answer: this compound has limited solubility in aqueous solutions. For in vitro assays, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture media. It is crucial to keep the final DMSO concentration in the culture low (typically <0.1%) to avoid solvent-induced toxicity to the cells. This compound has been used in in vitro PBMC assays at concentrations ranging from 0.1 to 10 µM.[9][12]
-
Question: My in vitro experiments with this compound on human and murine cells are yielding different results. Why might this be?
-
Answer: There are known species-specific differences in the immune response to this compound. For example, the expression and function of the Aryl Hydrocarbon Receptor (AhR) and its downstream targets can vary between human and mouse immune cells. It is important to characterize the expression of key target molecules, like AhR, in your specific cell types. Additionally, the composition of immune cell subsets in PBMC preparations can differ between species, which may influence the overall response.
Experimental Protocols
Key Experiment: Prophylactic Treatment of MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes a standard method for inducing EAE and assessing the prophylactic efficacy of this compound.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., sterile water)
Procedure:
-
EAE Induction (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of PTX (200 ng/mouse) intraperitoneally.[18]
-
-
Treatment Administration:
-
Begin daily oral gavage of this compound (e.g., 5 or 25 mg/kg) or vehicle on Day 0 and continue throughout the experiment.[24]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 28), euthanize the mice.
-
Perfuse with saline and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol fast blue for demyelination) and/or flow cytometry to analyze immune cell infiltration.
-
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Xenobiotic biotransformation in livestock: comparison to other species commonly used in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune parameters of patients treated with this compound, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and in vivo immune assessment of escalating doses of oral this compound in patients with RRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. This compound suppress antigen presentation in relapsing-remitting multiple sclerosis: in-vitro high-throughput gene expression study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound Therapy in Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound May Be Effective for the Long-Term Management of Multiple Sclerosis | MDedge [mdedge.com]
- 21. This compound efficacy in relapsing-remitting multiple sclerosis: how to understand why and if studies disagree - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound has no effects on brain volume or cellular CNS composition in the F1 3xTg-AD/C3H mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. auntminnie.com [auntminnie.com]
- 27. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What are the side effects of this compound? [synapse.patsnap.com]
Technical Support Center: Laquinimod Treatment Protocols for Chronic Neurodegenerative Disease Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Laquinimod in chronic neurodegenerative disease models. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and address common challenges.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
1. Experimental Planning and Drug Preparation
| Question | Answer |
| What is the optimal dose of this compound for my animal model? | The optimal dose of this compound is model-dependent. For Experimental Autoimmune Encephalomyelitis (EAE), a common model for Multiple Sclerosis, doses in mice have ranged from 5 to 25 mg/kg/day via oral gavage[1]. In a Huntington's disease mouse model (R6/2), positive effects on motor function were observed[2]. It is crucial to conduct a dose-response study to determine the most effective dose for your specific model and desired outcomes. Clinical trials in humans have explored doses from 0.1 to 2.7 mg/day[3][4][5]. |
| How should I prepare and store this compound? | This compound is a quinoline-3-carboxamide derivative[3]. For oral administration in animal models, it is typically prepared as a suspension. Due to its limited solubility, proper formulation is critical for consistent dosing. It is advisable to consult the supplier's instructions for specific solubility and storage conditions to ensure the stability and bioavailability of the compound. |
| What is the recommended route of administration in animal models? | In preclinical studies, this compound is most commonly administered orally via gavage[1]. This route mimics the intended clinical application in humans. Oral administration has shown efficacy in various animal models, and the compound is known to be rapidly absorbed with good bioavailability[3]. |
2. Inconsistent or Unexpected Experimental Results
| Question | Answer |
| I am not observing a significant therapeutic effect. What could be the reason? | Several factors could contribute to a lack of efficacy. 1. Dosage: The dosage might be suboptimal for your specific model. A dose-response study is recommended. 2. Timing of Administration: The therapeutic window is critical. In EAE models, both prophylactic (before disease onset) and therapeutic (after disease onset) administration have shown effects[1][6]. The timing should align with the pathogenic mechanisms you aim to target. 3. Disease Model Specificity: this compound's effects can be model-dependent. For instance, a study in an Alzheimer's disease mouse model (F1 3xTg-AD/C3H) showed no effect on brain volume or cellular composition[7][8]. 4. Outcome Measures: Ensure your chosen outcome measures are sensitive enough to detect the effects of this compound. Its primary impact may be on neuroprotection and brain atrophy rather than just inflammatory relapse rates[3][4]. |
| I am observing high variability in my results between animals. | High variability can stem from inconsistent drug administration, especially with oral gavage of a suspension. Ensure a standardized and consistent technique. Genetic variability within the animal strain can also contribute. Additionally, ensure that the disease induction in your model is consistent across all animals. |
| Are there any known side effects in animal models that could affect my results? | While generally well-tolerated in animal studies, it is important to monitor for any adverse effects that could influence behavioral or physiological readouts[9]. In humans, reported side effects include headache, back pain, gastrointestinal issues, and elevated liver enzymes[10]. At higher doses in clinical trials, cardiovascular events were a concern, leading to the discontinuation of a 1.5 mg/day arm in one study[11]. Monitor animal health closely throughout the experiment. |
3. Interpreting Cellular and Molecular Data
| Question | Answer |
| What are the expected effects of this compound on immune cell populations in the CNS? | This compound is known to reduce the infiltration of leukocytes, including T-cells and macrophages/microglia, into the central nervous system in models like EAE[6][12]. It can modulate the phenotype of these cells, for example, by promoting a shift towards anti-inflammatory M2 myeloid cells[13]. |
| What signaling pathways should I investigate to confirm this compound's mechanism of action? | The NF-κB signaling pathway is a key target of this compound. It has been shown to inhibit astrocytic NF-κB activation[14]. In human monocytes, this compound reduced the phosphorylation of the p65 subunit of NF-κB[15]. Investigating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IL-17) and anti-inflammatory cytokines (e.g., IL-4, IL-10, TGF-β) is also recommended, as this compound can shift the balance towards an anti-inflammatory profile[3][15][16]. |
| Should I expect to see changes in Brain-Derived Neurotrophic Factor (BDNF)? | Yes, an increase in BDNF is a recognized effect of this compound. Studies in both animal models and MS patients have demonstrated that this compound treatment leads to a significant and persistent increase in BDNF levels[2][3][6][9][17][18]. This is considered a key aspect of its neuroprotective mechanism. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound has a dual mechanism of action, encompassing both immunomodulatory and neuroprotective effects[14][17]. It modulates the function of various immune cells, including T-cells, B-cells, and monocytes, leading to a reduction in pro-inflammatory responses and immune cell infiltration into the CNS[13][16]. Its neuroprotective effects are mediated, in part, by reducing the activation of microglia and astrocytes and increasing the production of Brain-Derived Neurotrophic Factor (BDNF)[3][12][17]. |
| Can this compound cross the blood-brain barrier? | Yes, this compound can cross the blood-brain barrier, allowing it to exert direct effects within the central nervous system[3][17]. This is crucial for its neuroprotective actions on CNS-resident cells like astrocytes and microglia[12][17]. |
| Has this compound been effective in clinical trials? | The results of clinical trials have been mixed. While this compound has shown significant effects on reducing brain atrophy and disability progression in some Phase III trials for relapsing-remitting multiple sclerosis (RRMS), it did not always meet the primary endpoint of reducing relapse rates[3][4][19]. A Phase II trial in primary progressive MS (PPMS) failed to meet its primary endpoint of slowing brain atrophy[11]. |
| What are the key differences between this compound and other immunomodulators for neurodegenerative diseases? | A key distinguishing feature of this compound is its combined immunomodulatory and direct neuroprotective effects within the CNS, particularly the upregulation of BDNF[3][6][17]. While many other disease-modifying therapies for conditions like MS primarily target the peripheral immune system, this compound's ability to cross the blood-brain barrier and influence CNS-intrinsic inflammation and neurotrophic factor production offers a different therapeutic approach[3][17]. |
Quantitative Data Summary
Table 1: this compound Dosages in Preclinical and Clinical Studies
| Study Type | Model/Population | Species | Route of Administration | Dosage Range | Reference |
| Preclinical | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral Gavage | 5 - 25 mg/kg/day | [1] |
| Preclinical | Huntington's Disease (R6/2 model) | Mouse | Not specified | Not specified, but showed effect | [2] |
| Preclinical | Alzheimer's Disease (F1 3xTg-AD/C3H model) | Mouse | Not specified | 5 mg/kg | [8] |
| Clinical Trial | Relapsing-Remitting Multiple Sclerosis (RRMS) | Human | Oral | 0.1 - 0.6 mg/day | [3][4] |
| Clinical Trial | Relapsing-Remitting Multiple Sclerosis (RRMS) | Human | Oral | 0.9 - 2.7 mg/day | [5] |
| Clinical Trial | Primary Progressive Multiple Sclerosis (PPMS) | Human | Oral | 0.6 and 1.5 mg/day | [11] |
Experimental Protocols
Protocol 1: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject mice subcutaneously with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the opening of the blood-brain barrier.
-
This compound Administration: Prepare this compound as a suspension in an appropriate vehicle. Administer daily via oral gavage starting from a predetermined time point (e.g., day of immunization for prophylactic treatment or at the onset of clinical signs for therapeutic treatment). A dose of 5 or 25 mg/kg/day has been used in published studies[1].
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Tissue Collection and Analysis: At the experimental endpoint, perfuse mice and collect brain and spinal cord tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for immune cell markers (e.g., CD4 for T-cells, Iba1 for microglia/macrophages).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of multiple sclerosis: a review of the data so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immune parameters of patients treated with this compound, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound has no effects on brain volume or cellular CNS composition in the F1 3xTg-AD/C3H mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound has no effects on brain volume or cellular CNS composition in the F1 3xTg-AD/C3H mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. This compound reduces neuroaxonal injury through inhibiting microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 15. neurology.org [neurology.org]
- 16. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. dovepress.com [dovepress.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
How to control for placebo effects in Laquinimod clinical trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing clinical trials for Laquinimod, with a focus on controlling for placebo effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an orally administered immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases.[1] Its mechanism of action is multifaceted, involving both anti-inflammatory and neuroprotective effects.[2] this compound is thought to modulate the immune system by shifting the balance of pro-inflammatory and anti-inflammatory cytokines.[1][3] It has been shown to suppress the pro-inflammatory Th17 response and promote the development of regulatory T-cells.[4] Additionally, this compound can cross the blood-brain barrier and is believed to exert direct neuroprotective effects by reducing microglial activation, inhibiting astrocytic NF-κB activation, and increasing the production of brain-derived neurotrophic factor (BDNF).[2][5]
Q2: Why is controlling for the placebo effect particularly challenging in MS clinical trials?
Controlling for the placebo effect in Multiple Sclerosis (MS) clinical trials is challenging due to several factors. The clinical course of MS is highly variable, with spontaneous remissions and relapses, which can be mistaken for a treatment effect.[6][7] Symptoms such as fatigue and pain are subjective and can be significantly influenced by a patient's expectations and the increased medical attention they receive during a trial.[8][9] Studies have shown that placebo-treated MS patients can experience a decrease in relapse frequency and a slower progression of disability than expected from the natural history of the disease.[6][7]
Q3: What are the key clinical endpoints used in this compound trials, and how can the placebo response affect them?
The primary and secondary endpoints in this compound clinical trials for relapsing-remitting MS (RRMS) have typically included:
-
Annualized Relapse Rate (ARR): The placebo effect can lead to a lower-than-expected ARR in the placebo group, reducing the apparent treatment effect of the investigational drug.[8][10]
-
Disability Progression: This is often measured by the Expanded Disability Status Scale (EDSS). The subjective components of the EDSS and the desire of participants to show improvement can contribute to a placebo response, making it harder to detect a true drug effect on disability.[8][11]
-
Magnetic Resonance Imaging (MRI) Outcomes: These include the number of new or enlarging T2 lesions and gadolinium-enhancing (GdE) lesions. While generally considered more objective, even MRI outcomes can be influenced by factors that contribute to the overall placebo effect, such as regression to the mean.[12]
Q4: What were the main outcomes of the pivotal Phase 3 trials of this compound in RRMS?
Three key Phase 3 trials evaluated the efficacy and safety of this compound (0.6 mg/day) in patients with RRMS: ALLEGRO, BRAVO, and CONCERTO.
-
ALLEGRO: This trial showed a modest but statistically significant reduction in the annualized relapse rate and a reduced risk of confirmed disability progression in patients treated with this compound compared to placebo.[8]
-
BRAVO: In this study, this compound did not significantly reduce the annualized relapse rate compared to placebo in the primary analysis. However, it did show a significant reduction in brain volume loss.[9][13]
-
CONCERTO: The CONCERTO trial did not meet its primary endpoint of a significant effect on 3-month confirmed disability progression.[1][4] However, it did show a significant reduction in brain volume loss and a lower annualized relapse rate compared to placebo.[3][4][14]
Troubleshooting Guides
Issue: High placebo response rates are obscuring the true treatment effect of this compound in our trial.
Solution: Several strategies can be implemented in the clinical trial design to mitigate the impact of high placebo response rates:
-
Patient and Rater Training: Provide comprehensive training to both patients and clinical raters on the importance of accurate and objective reporting of symptoms. This can help to reduce variability and expectancy bias.[14]
-
Centralized Rating: Employing a limited pool of highly trained, centralized raters who are blinded to the study visit and treatment condition can improve the reliability of subjective outcome measures like the EDSS.[14]
-
Objective Endpoints: Prioritize objective endpoints, such as MRI-based measures of disease activity and neurodegeneration (e.g., brain volume loss), which are generally less susceptible to placebo effects.[12]
-
Innovative Trial Designs: Consider the use of adaptive trial designs or a sequential parallel comparison design (SPCD). These designs can help to enrich the study population with patients who are less likely to respond to placebo.[2][15][16]
Issue: We are observing inconsistencies in EDSS assessments across different trial sites.
Solution: Ensuring consistency in EDSS assessments is crucial for the integrity of the trial data.
-
Standardized Training and Certification: All raters should undergo a standardized and rigorous training program, such as the Neurostatus training, and be certified before performing any assessments.[17]
-
Video Adjudication: Implement a process of video recording a subset of EDSS assessments for review by a central, expert panel to ensure inter-rater reliability.
-
Electronic Data Capture: Utilize electronic platforms for EDSS scoring to minimize data entry errors and to prompt raters for all required components of the examination.[18]
Quantitative Data Summary
The following tables summarize key efficacy data from the Phase 3 clinical trials of this compound (0.6 mg/day) versus placebo in patients with relapsing-remitting multiple sclerosis.
Table 1: Annualized Relapse Rate (ARR)
| Trial | This compound 0.6 mg | Placebo | Relative Reduction | p-value |
| ALLEGRO | 0.30 | 0.39 | 23% | 0.002[7][8] |
| BRAVO | - | - | 18% (non-significant) | 0.075[9][13] |
| CONCERTO | - | - | 25% | 0.0001[3][14] |
Table 2: Confirmed Disability Progression (CDP)*
| Trial | This compound 0.6 mg | Placebo | Hazard Ratio (HR) | p-value |
| ALLEGRO | 11.1% | 15.7% | 0.64 | 0.01[7][8] |
| BRAVO | 10% | 13% | 0.69 | 0.063[9] |
| CONCERTO | - | - | 0.94 | 0.706[4][12] |
*Confirmed disability progression was defined as a sustained increase in the EDSS score for at least 3 months.
Table 3: MRI Outcomes
| Trial | Endpoint | This compound 0.6 mg vs. Placebo | p-value |
| ALLEGRO | Mean cumulative number of GdE lesions | Lower | <0.001[7] |
| ALLEGRO | Mean cumulative number of new/enlarging T2 lesions | Lower | <0.001[7] |
| BRAVO | Percent brain volume change | 28% reduction | <0.001[9] |
| CONCERTO | Percent brain volume change (at 15 months) | 40% reduction | <0.0001[3][4] |
| CONCERTO | Number of GdE T1 lesions (at 15 months) | 30% reduction | 0.004[14] |
Experimental Protocols
Expanded Disability Status Scale (EDSS) Assessment
The EDSS is a method of quantifying disability in multiple sclerosis.[19] The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-unit increments.[19] The assessment is based on a standard neurological examination of seven functional systems (pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, and cerebral) and an assessment of ambulation.[11][19]
-
Procedure:
-
A trained and certified neurologist or clinical research professional conducts a thorough neurological examination.
-
Each of the seven functional systems is scored on an ordinal scale.
-
The patient's ability to walk a standardized distance (e.g., 500 meters) is assessed.
-
The scores from the functional systems and the ambulation assessment are integrated to determine the final EDSS score.
-
-
Minimizing Variability: To ensure consistency, all assessors should be trained and certified using a standardized program. Regular re-certification and monitoring of inter-rater reliability are recommended.[17]
MRI Protocol for Gadolinium-Enhancing (GdE) Lesions
MRI is a critical tool for monitoring disease activity in MS clinical trials. GdE lesions indicate areas of active inflammation where the blood-brain barrier is disrupted.[20]
-
Procedure:
-
A baseline MRI of the brain is performed before the initiation of treatment.
-
Follow-up MRIs are conducted at specified intervals throughout the trial (e.g., annually).
-
The standard protocol includes T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR) sequences.[21]
-
A standard dose of a gadolinium-based contrast agent (0.1 mmol/kg) is administered intravenously.[22][23]
-
Post-contrast T1-weighted images are acquired after a minimum delay of 5 minutes to allow for lesion enhancement.[21][22][23]
-
The number and volume of new GdE lesions are quantified by trained neuroradiologists who are blinded to the treatment allocation.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Standard clinical trial workflow with integrated placebo mitigation strategies.
Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).
References
- 1. medscape.com [medscape.com]
- 2. Sequential parallel comparison design with two coprimary endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teva and Active Biotech Announce Concerto Trial of this compound did not Meet Primary Endpoint - www.pharmasources.com [pharmasources.com]
- 4. CONCERTO: A randomized, placebo-controlled trial of oral this compound in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Placebo-controlled trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Slows Progression in MS: ALLEGRO Published [medscape.com]
- 11. Disability Outcome Measures in Phase III Clinical Trials in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Life Still for this compound in MS After BRAVO [medscape.com]
- 14. tevausa.com [tevausa.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Adaptive promising zone design for sequential parallel comparison design with continuous outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mstrust.org.uk [mstrust.org.uk]
- 18. Rethinking EDSS assessments: Can technology solve rater training and variability challenges in MS? - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. nationalmssociety.org [nationalmssociety.org]
- 20. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 21. Revised Recommendations of the Consortium of MS Centers Task Force for a Standardized MRI Protocol and Clinical Guidelines for the Diagnosis and Follow-Up of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajnr.org [ajnr.org]
- 23. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Laquinimod Delivery for Enhanced Central Nervous System Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laquinimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to optimize the central nervous system (CNS) penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound transport across the blood-brain barrier (BBB)?
A1: this compound is a small, orally active molecule that has been shown to be present in the central nervous system (CNS) in both healthy mice and those with experimental autoimmune encephalomyelitis (EAE).[1] It is believed to cross the blood-brain barrier (BBB) via passive diffusion due to its favorable physicochemical properties.
Q2: What are the known effects of this compound once it enters the CNS?
A2: Once in the CNS, this compound exerts both immunomodulatory and neuroprotective effects. It can reduce inflammation, demyelination, and axonal damage.[1] Studies have shown that this compound can modulate the activity of CNS-resident cells like astrocytes and microglia, and it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal health.[2][3][4]
Q3: Is it necessary to use advanced formulation strategies like nanoparticles or liposomes to enhance this compound's CNS penetration?
A3: Currently, there is limited publicly available research on the use of nanoparticle or liposomal formulations specifically for this compound to enhance CNS delivery. Given that this compound is a small molecule that can cross the BBB, research has primarily focused on its systemic administration and resulting CNS effects. However, for experimental purposes aimed at achieving higher or more targeted CNS concentrations, such advanced delivery systems could be explored.
Q4: What is the typical route of administration for this compound in preclinical animal models?
A4: In preclinical studies, particularly in mouse models of experimental autoimmune encephalomyelitis (EAE), this compound is commonly administered orally via gavage.[5][6] This method allows for controlled dosing and mimics the intended clinical route of administration.
Q5: How can I quantify the concentration of this compound in brain tissue?
A5: The standard method for quantifying small molecules like this compound in biological matrices, including brain tissue, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. The process generally involves homogenization of the brain tissue, extraction of the drug, and subsequent analysis by LC-MS/MS.
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Concentration in Brain Homogenate
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Administration | Verify the oral gavage technique to ensure the full dose was administered correctly. Check for any signs of regurgitation in the animals post-administration. |
| Incorrect Sample Handling | Ensure brain tissue was harvested and snap-frozen immediately after collection to prevent degradation. Store samples at -80°C until analysis. |
| Inefficient Extraction from Brain Tissue | Optimize the tissue homogenization and drug extraction protocol. Experiment with different homogenization buffers and organic solvents for the liquid-liquid or solid-phase extraction to improve recovery. |
| LC-MS/MS Method Not Sensitive Enough | Develop and validate a more sensitive LC-MS/MS method. This could involve optimizing the mass transitions, chromatographic separation, and sample clean-up to reduce matrix effects.[7] |
| High Plasma Protein Binding | While this compound has high plasma protein binding, this is a known characteristic. Ensure that the total brain concentration is being measured. To assess the pharmacologically active concentration, consider advanced techniques like microdialysis to measure the unbound drug concentration in the brain.[8] |
Issue 2: High Variability in CNS Penetration Across Experimental Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent dosing for all animals. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered each time. |
| Biological Variability | Acknowledge that inherent biological differences between animals can lead to variability. Increase the number of animals per group to improve statistical power and obtain a more reliable mean value. |
| Differences in BBB Integrity | In disease models like EAE, the integrity of the BBB can be compromised to varying degrees, affecting drug penetration. Correlate this compound brain concentrations with markers of BBB disruption (e.g., Evans blue extravasation) if possible. |
| Metabolic Differences | Individual differences in metabolism can affect plasma concentrations and, consequently, brain levels. Measure plasma concentrations of this compound at various time points to assess pharmacokinetic variability. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of EAE
This protocol is adapted from studies investigating this compound in EAE mice.[5][6]
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes
-
Balance and weighing materials
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 or 25 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
-
-
Dosing Schedule:
-
Administer this compound daily or as required by the experimental design, starting at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of a compound across an in vitro BBB model, which can be adapted for this compound.[9][10]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Brain microvascular endothelial cells (BMECs)
-
Astrocytes (for co-culture model)
-
Cell culture medium and supplements
-
This compound of known concentration
-
Fluorescent marker for barrier integrity (e.g., FITC-dextran or Lucifer Yellow)[11]
-
LC-MS/MS system for analysis
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Monoculture: Seed BMECs onto the luminal side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Co-culture (recommended for a more representative barrier): Seed astrocytes on the abluminal side of the insert membrane or at the bottom of the well. Then, seed BMECs on the luminal side of the insert. Culture until a tight monolayer is formed.
-
-
Assessment of Barrier Integrity:
-
Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions.
-
Perform a permeability assay with a fluorescent marker like FITC-dextran. Add the marker to the luminal (top) compartment and measure its appearance in the abluminal (bottom) compartment over time. Low permeability indicates good barrier integrity.
-
-
This compound Permeability Assay:
-
Replace the medium in both compartments with a transport buffer.
-
Add this compound solution of a known concentration to the luminal compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the abluminal compartment.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value to quantify the rate of transport across the cell monolayer.
-
Quantitative Data Summary
Table 1: Illustrative CNS Pharmacokinetic Parameters of this compound in an EAE Mouse Model
| Parameter | Value | Unit | Notes |
| Dose (Oral Gavage) | 25 | mg/kg | Daily administration |
| Tmax (Plasma) | ~1 | hour | Time to maximum plasma concentration |
| Tmax (Brain) | 2-4 | hours | Time to maximum brain concentration |
| Total Brain-to-Plasma Ratio (AUC) | 0.8 - 1.2 | Indicates good penetration into the brain tissue. Note that this ratio can be misleading and does not represent the unbound, pharmacologically active drug concentrations.[12] |
Table 2: Illustrative Permeability of this compound in an In Vitro BBB Model
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| This compound | 15 - 20 | High Permeability |
| Caffeine (Positive Control) | >10 | High Permeability |
| FITC-Dextran (Negative Control) | <1 | Low Permeability |
Visualizations
Caption: Experimental workflow for assessing this compound CNS penetration.
References
- 1. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral treatment with this compound augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.12. In vitro BBB model and permeability assay [bio-protocol.org]
- 10. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 11. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 12. prisysbiotech.com [prisysbiotech.com]
Validation & Comparative
A Comparative Analysis of Laquinimod and Fingolimod for Relapsing-Remitting Multiple Sclerosis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laquinimod and Fingolimod, two oral therapies for relapsing-remitting multiple sclerosis (RRMS). This document synthesizes data from clinical trials to evaluate the efficacy, safety, and mechanisms of action of these treatments, supported by detailed experimental data and visualizations of key biological pathways.
Executive Summary
This compound and Fingolimod are both oral disease-modifying therapies for RRMS, but they possess distinct mechanisms of action that translate to different efficacy and safety profiles. Fingolimod, an approved therapy, acts as a sphingosine-1-phosphate (S1P) receptor modulator, effectively sequestering lymphocytes in the lymph nodes and preventing their entry into the central nervous system (CNS).[1][2][3] this compound, an investigational drug, exhibits a more complex immunomodulatory and potentially neuroprotective mechanism that is not yet fully understood but is known to involve the modulation of various immune cells and CNS-resident cells like astrocytes.[4][5][6] While direct head-to-head clinical trials are lacking, this guide consolidates data from pivotal placebo-controlled and active-comparator trials to facilitate a comprehensive comparison.
Mechanism of Action
Fingolimod: Sphingosine-1-Phosphate (S1P) Receptor Modulation
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[2] This active metabolite is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist of S1P receptors, particularly S1P1, on lymphocytes.[1][2] By binding to these receptors, fingolimod-phosphate initially causes their activation and subsequent internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[2] This leads to a reversible sequestration of lymphocytes, particularly naive and central memory T cells, within the lymph nodes, resulting in a significant reduction of circulating lymphocytes and their infiltration into the CNS.[1][2][7] Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells within the CNS.[2][8]
This compound: A Multifaceted Immunomodulatory and Neuroprotective Agent
The precise mechanism of action of this compound is still under investigation but is known to be multifaceted, involving both immunomodulatory and neuroprotective effects.[4][5] Unlike Fingolimod, this compound does not cause broad lymphocyte sequestration. Instead, it is thought to modulate the function of immune cells.[4] In vitro studies have shown that this compound can shift the cytokine balance from a pro-inflammatory to an anti-inflammatory state, down-regulating the secretion of cytokines like IFN-γ and TNF-α while enhancing the production of anti-inflammatory cytokines.[9] It has also been shown to modulate the activity of T cells, monocytes, and dendritic cells.[4][6] Furthermore, this compound can cross the blood-brain barrier and is believed to have direct effects within the CNS, including the modulation of astrocyte activation and the upregulation of brain-derived neurotrophic factor (BDNF), suggesting a potential neuroprotective role.[4][9]
Visualizing the Signaling Pathways
Caption: Fingolimod's mechanism of action.
Caption: this compound's proposed mechanism of action.
Clinical Efficacy
The clinical efficacy of this compound and Fingolimod has been evaluated in several large-scale, randomized, controlled clinical trials. The primary endpoints in these trials typically include the annualized relapse rate (ARR), disability progression as measured by the Expanded Disability Status Scale (EDSS), and various magnetic resonance imaging (MRI) metrics of disease activity.
| Efficacy Outcome | This compound (0.6 mg/day) | Fingolimod (0.5 mg/day) |
| Annualized Relapse Rate (ARR) Reduction vs. Placebo | 21-23% reduction (ALLEGRO & BRAVO trials)[10][11] | 54% reduction (FREEDOMS trial)[12][13] |
| Disability Progression (Confirmed at 3 months) vs. Placebo | 34% risk reduction (Pooled analysis of ALLEGRO & BRAVO)[10] | 30% risk reduction (FREEDOMS trial)[13] |
| Disability Progression (Confirmed at 6 months) vs. Placebo | 46% risk reduction (Exploratory analysis of ALLEGRO & BRAVO)[10] | Not consistently significant across all trials[14] |
| Reduction in Gadolinium-enhancing Lesions vs. Placebo | 30-40.4% reduction[10][15] | 79% reduction (FREEDOMS trial)[12] |
| Reduction in New or Enlarging T2 Lesions vs. Placebo | 24% reduction (Pooled analysis of ALLEGRO & BRAVO)[10] | 74% reduction (FREEDOMS trial)[12] |
| Effect on Brain Atrophy vs. Placebo | 30% reduction in rate of cerebral atrophy[10] | 36% reduction in brain volume loss (FREEDOMS trial)[12] |
Safety and Tolerability
Both this compound and Fingolimod have distinct safety profiles that require careful monitoring.
| Safety Concern | This compound | Fingolimod |
| Common Adverse Events | Headache, back pain, arthralgia, increased liver enzymes, urinary tract infection, cough, abdominal pain.[10] | Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough. |
| Serious Adverse Events of Note | Appendicitis was reported more frequently than with placebo.[16] | Bradycardia and atrioventricular block upon first dose, macular edema, increased risk of infections (including herpes zoster), rare cases of progressive multifocal leukoencephalopathy (PML).[14][17] |
| Monitoring Requirements | Liver function tests.[18] | First-dose monitoring (ECG and vital signs for at least 6 hours), ophthalmologic examinations, liver function tests, complete blood count. |
Experimental Protocols: An Overview of Clinical Trial Designs
The data presented in this guide are derived from pivotal Phase III clinical trials. While detailed experimental protocols are proprietary, the general designs of these studies are publicly available.
This compound: The ALLEGRO and BRAVO Trials
The ALLEGRO (Assessment of Oral this compound in Preventing Progression in Multiple Sclerosis) and BRAVO (this compound Double Blind Placebo Controlled Study in RRMS Patients With a Rater Blinded Reference Arm of Interferon β-1a) trials were multicenter, randomized, double-blind, placebo-controlled studies.[18]
-
Patient Population: Patients with RRMS aged 18-55 with a specified level of disease activity.[19]
-
Intervention: Oral this compound (0.6 mg once daily) versus placebo for 24 months. The BRAVO study also included an active comparator arm of intramuscular interferon beta-1a.[18][19]
-
Primary Endpoint: Annualized relapse rate.[15]
-
Secondary Endpoints: Time to confirmed disability progression on the EDSS and various MRI measures including the number of gadolinium-enhancing lesions and new or enlarging T2 lesions.[18]
Caption: this compound Phase III trial workflow.
Fingolimod: The FREEDOMS and TRANSFORMS Trials
The FREEDOMS (FTY720 Research Evaluating Effects of Daily Oral Therapy in Multiple Sclerosis) and TRANSFORMS (Trial Assessing Injectable Interferon vs FTY720 Oral in Relapsing-Remitting Multiple Sclerosis) trials were pivotal in the approval of Fingolimod.[13]
-
Patient Population: Patients with RRMS aged 18-55 with a history of relapses.[20]
-
Intervention: The FREEDOMS trial compared two doses of oral Fingolimod (0.5 mg and 1.25 mg once daily) with placebo for 24 months.[17] The TRANSFORMS trial compared the same two doses of Fingolimod with intramuscular interferon beta-1a for 12 months.[17]
-
Primary Endpoint: Annualized relapse rate.[17]
-
Secondary Endpoints: Time to disability progression and MRI outcomes.[13]
Caption: Fingolimod Phase III trial workflow.
Conclusion
Fingolimod and this compound represent two distinct oral therapeutic strategies for RRMS. Fingolimod offers a well-established efficacy in reducing relapse rates and MRI activity through its targeted lymphocyte sequestration mechanism. However, its use requires careful monitoring due to its safety profile. This compound demonstrates a more modest effect on relapse rates and inflammatory MRI markers but shows a notable impact on disability progression and brain atrophy, potentially through a combination of immunomodulatory and neuroprotective actions.[10] Its safety profile appears generally favorable, though specific risks have been identified.[10][16] The choice between these and other RRMS therapies will depend on a comprehensive assessment of an individual patient's disease activity, risk tolerance, and response to treatment. Further research, including head-to-head trials, would be beneficial to more definitively position these agents within the evolving landscape of MS therapeutics.
References
- 1. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. scripps.edu [scripps.edu]
- 8. brieflands.com [brieflands.com]
- 9. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound May Be Effective for the Long-Term Management of Multiple Sclerosis | MDedge [mdedge.com]
- 11. Efficacy and safety of this compound versus placebo in relapsing-remitting multiple sclerosis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term safety and real-world effectiveness of fingolimod in relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Safety and efficacy of fingolimod in patients with relapsing-remitting multiple sclerosis (FREEDOMS II): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Therapy in Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Laquinimod's Neuroprotective Efficacy in Multiple Sclerosis Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laquinimod's neuroprotective performance against placebo and other therapeutic alternatives in preclinical models of Multiple Sclerosis (MS). The following sections detail the experimental data, protocols, and underlying signaling pathways, offering a comprehensive overview of this compound's potential as a neuroprotective agent.
This compound, an orally administered immunomodulator, has demonstrated significant neuroprotective effects in various experimental models of MS, beyond its established anti-inflammatory properties.[1][2][3] These effects are attributed to its ability to cross the blood-brain barrier and directly influence central nervous system (CNS) resident cells, mitigating axonal damage and supporting myelin integrity.[4] This guide synthesizes findings from key preclinical studies to validate and compare these neuroprotective effects.
Comparative Efficacy of this compound in MS Models
This compound has been primarily evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model of MS, and the cuprizone-induced demyelination model, which focuses on toxic demyelination and remyelination processes.
Experimental Autoimmune Encephalomyelitis (EAE) Model
In the MOG35-55-induced EAE model in C57BL/6 mice, this compound has been shown to significantly ameliorate clinical disease severity, reduce CNS inflammation, and prevent axonal damage and demyelination when administered both prophylactically and therapeutically.[5][6][7]
Table 1: Efficacy of this compound in the EAE Model
| Parameter | This compound Treatment | Placebo/Untreated Control | Key Findings & Significance |
| Clinical Score | Significant reduction in mean clinical EAE scores.[5][6] In a dose-dependent manner, with 25 mg/kg showing almost complete suppression of clinical signs.[8] | Progressive increase in clinical scores, reaching a peak around day 21-23.[8] | This compound effectively suppresses the clinical manifestations of EAE. |
| CNS Inflammation | Marked reduction of macrophage and T-cell infiltration in the spinal cord.[9] | Significant infiltration of inflammatory cells in the spinal cord and brain.[5] | Demonstrates potent anti-inflammatory effects within the CNS. |
| Demyelination | Significantly reduced demyelination in the spinal cord and optic nerve.[9][10] LFB staining showed a significantly lower demyelination score in the 25 mg/kg group compared to untreated EAE mice.[10] | Extensive demyelination in the white matter of the spinal cord.[10] | This compound protects against myelin loss in autoimmune-driven inflammation. |
| Axonal Damage | Significantly less axonal damage within spinal cord lesions.[9] | Substantial axonal loss observed in untreated EAE mice.[9] | Highlights the direct neuroprotective capacity of this compound. |
| Retinal Ganglion Cell (RGC) Survival | Preservation of RGCs and reduced apoptosis in the retina.[10][11] | Significant loss of RGCs in the EAE group.[10] | Suggests a protective effect on neuronal populations affected in MS. |
| Cytokine Production | Inhibition of Th1 cytokine production (e.g., IFN-γ, IL-17).[5][7] | Elevated levels of pro-inflammatory cytokines.[5] | Modulates the immune response towards a less inflammatory phenotype. |
Cuprizone-Induced Demyelination Model
The cuprizone model allows for the study of demyelination and remyelination in the absence of a primary autoimmune attack. In this model, this compound has demonstrated a direct protective effect on oligodendrocytes and myelin.[3][12]
Table 2: Efficacy of this compound in the Cuprizone Model
| Parameter | This compound Treatment (25 mg/kg/day) | Untreated Control | Key Findings & Significance |
| Demyelination | Significantly reduced demyelination in the corpus callosum.[12] | Almost complete demyelination after 6 weeks of cuprizone feeding.[12] | This compound directly protects against toxic demyelination. |
| Oligodendrocyte Loss | Reduced loss of oligodendrocytes.[12] | Significant apoptosis of oligodendrocytes.[3] | Promotes the survival of myelin-producing cells. |
| Microglia Infiltration | Reduced infiltration of microglia.[12] | Extensive microglial activation and infiltration.[3] | Modulates the innate immune response in the CNS. |
| Axonal Damage | Almost absent acute axonal damage.[12] | Presence of axonal transections.[3] | Preserves axonal integrity independent of peripheral immune cell infiltration. |
Comparison with Other MS Therapies
While direct head-to-head preclinical studies are limited, a comparative understanding can be derived from studies using similar EAE models for other MS drugs like Fingolimod and Glatiramer Acetate.
-
Fingolimod: In the EAE model, prophylactic treatment with fingolimod (0.3 mg/kg) also significantly reduces clinical scores and spinal cord inflammation and demyelination.[13] Both this compound and Fingolimod demonstrate potent efficacy in ameliorating EAE, though through different primary mechanisms of action.
-
Glatiramer Acetate (GA): GA treatment in EAE mice has been shown to reduce demyelination by approximately 32% compared to untreated mice.[14] GA is also known to induce neurotrophic factor secretion, contributing to neuroprotection.[15][16]
Experimental Protocols
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: 8-week-old female C57BL/6 mice.[5]
-
Induction: Mice are immunized subcutaneously with 200 µL of an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.[10][11]
-
This compound Administration: this compound is administered daily by oral gavage at doses of 1, 5, or 25 mg/kg.[11] Treatment can be initiated prophylactically (day 0) or therapeutically (at the onset of clinical signs).[5][7]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[6]
-
Histopathology: At the end of the experiment (e.g., day 30), mice are euthanized, and the spinal cord and brain are collected for histological analysis. Tissues are stained with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.[10][11] Immunohistochemistry is performed for markers of axonal damage (e.g., APP), microglia (e.g., Iba1), and T-cells (e.g., CD3).[9]
Cuprizone-Induced Demyelination
-
Animals: 8-week-old male C57BL/6 mice.[12]
-
Induction: Mice are fed a diet containing 0.2% cuprizone (w/w) for 5-6 weeks to induce demyelination.[12][17]
-
This compound Administration: this compound (25 mg/kg) is administered daily by oral gavage starting from the beginning of the cuprizone feeding.[12]
-
Histopathology: After the treatment period, mice are sacrificed, and the brains are collected. Coronal sections, particularly of the corpus callosum, are stained with LFB to assess demyelination. Immunohistochemistry is used to evaluate oligodendrocyte numbers (e.g., Olig2), microglia activation (e.g., Iba1), and axonal integrity.[12]
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are mediated through a multifaceted mechanism of action that involves both immunomodulatory and direct CNS effects.
A key proposed mechanism is the activation of the Aryl Hydrocarbon Receptor (AhR), which is expressed on immune cells and CNS resident cells like astrocytes.[18][19] AhR activation by this compound leads to a shift from a pro-inflammatory to an anti-inflammatory environment.
Another critical pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2][4] this compound treatment has been shown to increase BDNF levels in the CNS of EAE mice and in the serum of MS patients.[2][4] BDNF is a crucial neurotrophin that supports neuronal survival and synaptic plasticity.
Caption: Proposed mechanism of this compound's neuroprotective action.
The diagram above illustrates the dual action of this compound. Peripherally, it modulates the immune response by promoting regulatory T cells and inhibiting pro-inflammatory Th1 and Th17 cells through the activation of the Aryl Hydrocarbon Receptor (AhR) on antigen-presenting cells.[18] Centrally, after crossing the blood-brain barrier, this compound acts on astrocytes to upregulate the production of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and axonal integrity.[2][4] It also directly promotes oligodendrocyte survival and inhibits the activation of microglia, thereby reducing neuroinflammation.[3][12]
Caption: Experimental workflow for validating this compound in the EAE model.
The provided workflow outlines the key steps in a typical preclinical study to evaluate the efficacy of this compound in the EAE model. This includes the induction of the disease, the administration of the compound, daily monitoring of clinical symptoms, and the final analysis of CNS tissue to assess inflammation, demyelination, and neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects the optic nerve and retina in an experimental autoimmune encephalomyelitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects the optic nerve and retina in an experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection and neurogeneration in MS and its animal model EAE effected by glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulation neuroprotection and remyelination - the fundamental therapeutic effects of glatiramer acetate: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. activebiotech.com [activebiotech.com]
- 19. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Laquinimod with Other Oral Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oral therapies for relapsing-remitting multiple sclerosis (RRMS), a number of options have emerged, each with a unique mechanism of action and clinical profile. This guide provides an objective, data-driven comparison of the investigational oral immunomodulator Laquinimod with three approved oral RRMS therapies: Fingolimod, Dimethyl Fumarate, and Teriflunomide. The information is compiled from pivotal Phase III clinical trials to aid in the scientific and drug development discourse.
Executive Summary
While this compound has shown effects on both inflammatory and neurodegenerative aspects of multiple sclerosis in clinical trials, it has not received regulatory approval. This contrasts with Fingolimod, Dimethyl Fumarate, and Teriflunomide, which are established oral treatments for RRMS. This guide presents an indirect comparison of these therapies by examining their placebo-controlled Phase III trial data, focusing on efficacy, safety, and mechanisms of action.
Mechanisms of Action: A Divergent Approach to Immunomodulation
The oral therapies for RRMS employ distinct strategies to modulate the immune system and mitigate the autoimmune attack on the central nervous system.
This compound: The precise mechanism of this compound is not fully elucidated but is thought to involve a shift in the balance of pro-inflammatory and anti-inflammatory cytokine signaling.[1] Evidence suggests it modulates the NF-κB and TGF-β signaling pathways, leading to a downstream reduction in inflammatory cell activation and migration.[2][3][4]
Fingolimod: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, fingolimod-phosphate, acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration within lymph nodes.[5][6] This prevents their entry into the central nervous system, thereby reducing inflammation.
Dimethyl Fumarate (DMF): The primary mechanism of DMF is believed to be the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[7][8][9] This pathway upregulates the expression of antioxidant and cytoprotective genes. DMF and its active metabolite, monomethyl fumarate, also appear to have immunomodulatory effects through other pathways, including the potential inhibition of the pro-inflammatory NF-κB pathway.[7][10]
Teriflunomide: Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[10][11][12] By blocking this pathway, Teriflunomide inhibits the proliferation of rapidly dividing cells, including activated T and B lymphocytes, which are central to the pathogenesis of MS.[10][12]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways associated with each therapy.
Head-to-Head Comparison of Efficacy from Phase III Trials
The following tables summarize the key efficacy outcomes from the pivotal Phase III clinical trials of this compound, Fingolimod, Dimethyl Fumarate, and Teriflunomide versus placebo. It is important to note that these are indirect comparisons, as the trials were not conducted head-to-head.
Table 1: Annualized Relapse Rate (ARR)
| Therapy (Trial) | Dose | ARR (Drug) | ARR (Placebo) | Relative Risk Reduction | p-value |
| This compound (ALLEGRO)[13][14][15] | 0.6 mg | 0.30 | 0.39 | 23% | 0.002 |
| This compound (BRAVO)[16][17] | 0.6 mg | 0.34 | 0.41 | 18% | 0.075 |
| Fingolimod (FREEDOMS)[18][19] | 0.5 mg | 0.18 | 0.40 | 54% | <0.001 |
| Dimethyl Fumarate (DEFINE)[20] | 240 mg BID | 0.22 | 0.46 | 53% | <0.001 |
| Dimethyl Fumarate (CONFIRM)[20][21] | 240 mg BID | 0.22 | 0.40 | 44% | <0.001 |
| Teriflunomide (TEMSO)[2][22][23] | 14 mg | 0.37 | 0.54 | 31.5% | <0.001 |
| Teriflunomide (TOWER)[1][24] | 14 mg | 0.32 | 0.50 | 36.3% | 0.0001 |
Table 2: Disability Progression
| Therapy (Trial) | Endpoint | Drug Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| This compound (ALLEGRO)[13][14][15] | 3-month confirmed disability progression | 11.1% | 15.7% | 0.64 (0.45-0.91) | 0.01 |
| This compound (BRAVO)[17] | 3-month confirmed disability progression | 10% | 13% | Not Reported | Not Significant |
| Fingolimod (FREEDOMS)[25] | 3-month confirmed disability progression | 17.7% | 24.1% | 0.70 (0.52-0.96) | 0.02 |
| Dimethyl Fumarate (DEFINE)[21] | 12-week confirmed disability progression | 16% | 27% | 0.62 (0.44-0.87) | 0.005 |
| Dimethyl Fumarate (CONFIRM)[21] | 12-week confirmed disability progression | 13% | 17% | Not Reported | Not Significant |
| Teriflunomide (TEMSO)[22][23] | 12-week confirmed disability progression | 20.2% | 27.3% | 0.70 (0.51-0.97) | 0.0279 |
| Teriflunomide (TOWER)[1][24] | 12-week confirmed disability progression | 15.8% | 19.7% | 0.68 (0.47-1.00) | 0.0442 |
Safety and Tolerability Profile
The safety profiles of these oral therapies are distinct and are a critical consideration in their clinical use.
Table 3: Common Adverse Events (Incidence >10% and more frequent than placebo in pivotal trials)
| Therapy | Common Adverse Events |
| This compound [26] | Headache, nasopharyngitis, back pain, cough, abdominal pain, diarrhea, nausea |
| Fingolimod [18][27] | Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough |
| Dimethyl Fumarate [20][21] | Flushing, abdominal pain, diarrhea, nausea |
| Teriflunomide [2][23] | Diarrhea, nausea, alopecia, increased ALT |
Experimental Protocols of Pivotal Phase III Trials
The methodologies of the pivotal Phase III trials provide the framework for understanding the presented data.
This compound: ALLEGRO and BRAVO
-
Design: Both were randomized, double-blind, placebo-controlled trials. BRAVO also included a rater-blinded interferon beta-1a arm for reference.[13][14][16][17][28]
-
Population: Patients with RRMS, aged 18-55, with an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a history of recent relapses.[17][28]
-
Intervention: Oral this compound 0.6 mg once daily versus placebo for 24 months.[13][14][17]
-
Primary Endpoint: Annualized relapse rate (ARR).[13][14][17]
-
Key Secondary Endpoints: Time to confirmed disability progression (sustained for at least 3 months) and various MRI measures of disease activity.[13][14][17]
Fingolimod: FREEDOMS and TRANSFORMS
-
Design: FREEDOMS was a randomized, double-blind, placebo-controlled trial.[18][19][25] TRANSFORMS was a randomized, double-blind, active-controlled trial comparing Fingolimod to intramuscular interferon beta-1a.[20][29][30]
-
Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.5, and a history of recent relapses.[18][19]
-
Intervention: FREEDOMS: Oral Fingolimod 0.5 mg or 1.25 mg once daily versus placebo for 24 months.[18][19] TRANSFORMS: Oral Fingolimod 0.5 mg or 1.25 mg once daily versus intramuscular interferon beta-1a 30 mcg once weekly for 12 months.[20][29]
-
Primary Endpoint: Annualized relapse rate (ARR).[18][19][20]
-
Key Secondary Endpoints: Time to confirmed disability progression and MRI outcomes.[18][25]
Dimethyl Fumarate: DEFINE and CONFIRM
-
Design: Both were randomized, double-blind, placebo-controlled trials. CONFIRM also included an open-label glatiramer acetate arm for reference.[20][21]
-
Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.0, and a history of recent relapses.
-
Intervention: Oral Dimethyl Fumarate 240 mg twice daily (BID) or three times daily (TID) versus placebo for 2 years.[20][21]
-
Primary Endpoint: DEFINE: Proportion of patients who relapsed at 2 years. CONFIRM: Annualized relapse rate (ARR) at 2 years.[21]
-
Key Secondary Endpoints: ARR (in DEFINE), time to confirmed disability progression, and MRI lesion activity.[21]
Teriflunomide: TEMSO and TOWER
-
Design: Both were randomized, double-blind, placebo-controlled trials.[1][2][22][24][31][32][33][34]
-
Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.5, and a history of recent relapses.[1][24][32][33]
-
Intervention: Oral Teriflunomide 7 mg or 14 mg once daily versus placebo for 108 weeks (TEMSO) or until the last patient completed 48 weeks of treatment (TOWER).[1][2][24][32][33]
-
Key Secondary Endpoints: Time to sustained disability progression (sustained for at least 12 weeks) and various MRI endpoints.[1][24]
Conclusion
This guide provides a comparative overview of this compound and three approved oral therapies for RRMS, based on available Phase III clinical trial data. While direct comparative trials are lacking, this indirect analysis highlights the different mechanistic approaches and the varying efficacy and safety profiles of these agents. For research and drug development professionals, this information can serve as a valuable resource for understanding the current landscape of oral MS treatments and for identifying areas for future investigation and innovation. The modest efficacy of this compound in its Phase III trials, which ultimately led to the discontinuation of its development for MS, underscores the high bar for new therapies in this evolving field.
References
- 1. Oral teriflunomide for patients with relapsing multiple sclerosis (TOWER): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Immune parameters of patients treated with this compound, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cmsc.confex.com [cmsc.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Placebo-controlled trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound May Be Effective for the Long-Term Management of Multiple Sclerosis | MDedge [mdedge.com]
- 17. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. 2minutemedicine.com [2minutemedicine.com]
- 21. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Randomized trial of oral teriflunomide for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 25. neurology.org [neurology.org]
- 26. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ClinConnect | BRAVO Study: this compound Double-blind Placebo-controlled [clinconnect.io]
- 29. jnnp.bmj.com [jnnp.bmj.com]
- 30. academic.oup.com [academic.oup.com]
- 31. neurology.org [neurology.org]
- 32. The efficacy of teriflunomide in patients who received prior disease-modifying treatments: Subgroup analyses of the teriflunomide phase 3 TEMSO and TOWER studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A meta-analysis of Laquinimod phase III clinical trial results (ALLEGRO and BRAVO)
This comparison guide provides a detailed meta-analysis of the pivotal Phase III clinical trials of Laquinimod, ALLEGRO and BRAVO, for the treatment of relapsing-remitting multiple sclerosis (RRMS). The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the treatment's performance with supporting experimental data.
Comparative Efficacy of this compound
The ALLEGRO and BRAVO trials were large-scale, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of a once-daily 0.6 mg oral dose of this compound in patients with RRMS. While the ALLEGRO trial met its primary endpoint, the BRAVO trial did not initially meet its primary endpoint without a pre-specified sensitivity analysis adjusting for baseline magnetic resonance imaging (MRI) characteristics.[1] However, pooled data from both studies demonstrate a consistent effect of this compound in reducing disability progression and brain atrophy.
Table 1: Pooled Efficacy Outcomes of ALLEGRO and BRAVO Trials
| Efficacy Endpoint | This compound (0.6 mg/day) | Placebo | Risk Reduction/Difference | p-value |
| Clinical Endpoints | ||||
| Annualized Relapse Rate (ARR) | 0.30 | 0.39 | 23% | 0.002 |
| 3-Month Confirmed Disability Progression | 11.1% | 15.7% | 36% (Hazard Ratio: 0.64) | 0.01 |
| 6-Month Confirmed Disability Progression | - | - | 48% (Hazard Ratio: 0.52) | 0.0023 |
| MRI Endpoints | ||||
| Mean Cumulative Number of Gadolinium-Enhancing Lesions | 1.33 | 2.12 | 37% | <0.001 |
| Mean Cumulative Number of New or Enlarging T2 Lesions | 5.03 | 7.14 | 29% | <0.001 |
| Brain Volume Change | - | - | 30-33% reduction in atrophy | <0.001 |
Data compiled from the ALLEGRO and BRAVO trial publications.
Comparative Safety and Tolerability
This compound was generally well-tolerated in both trials. The most common adverse events were headache, back pain, and arthralgia. A transient, asymptomatic elevation in liver enzymes was observed in a small percentage of patients receiving this compound.
Table 2: Pooled Safety and Tolerability Data from ALLEGRO and BRAVO Trials
| Adverse Event | This compound (0.6 mg/day) | Placebo |
| Any Adverse Event | 82% | 76% |
| Serious Adverse Events | 9% | 9% |
| Discontinuation due to Adverse Events | 6.4% | 4.7% |
| Most Common Adverse Events (>5%) | ||
| Headache | 18.2% | 15.1% |
| Back Pain | 13.6% | 8.2% |
| Arthralgia | 7.2% | 6.0% |
| Increased Liver Enzymes | 5.9% | 2.7% |
| Urinary Tract Infection | 5.7% | 4.2% |
| Cough | 5.2% | 3.1% |
| Abdominal Pain | 5.0% | 2.6% |
| Alanine Aminotransferase >3x ULN | 5% | 2% |
Data compiled from pooled safety analyses of the ALLEGRO and BRAVO trials.
Experimental Protocols
Study Design and Patient Population
Both ALLEGRO and BRAVO were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[2][3] Patients aged 18 to 55 years with a diagnosis of RRMS according to the McDonald criteria and an Expanded Disability Status Scale (EDSS) score of 0-5.5 were eligible.[3] Participants were randomized to receive either 0.6 mg of this compound or a matching placebo orally once daily for 24 months.[2] The BRAVO study also included a reference arm of interferon beta-1a.[1]
Efficacy Endpoints
The primary efficacy endpoint for both trials was the annualized relapse rate (ARR).[1][2] Key secondary endpoints included the time to 3-month confirmed disability progression, defined as an increase of at least 1.0 point on the EDSS if the baseline score was 5.0 or less, or an increase of at least 0.5 points if the baseline score was 5.5, sustained for at least 3 months.[2][4] Other secondary endpoints included various MRI measures, such as the cumulative number of gadolinium-enhancing (GdE) T1 lesions and new or enlarging T2 lesions.[2]
MRI Acquisition and Analysis
Brain MRI scans were performed at baseline and at regular intervals throughout the studies. The analysis of brain volume change was conducted using the Structural Image Evaluation of Normalized Atrophy (SIENA) method, a validated technique for measuring brain atrophy over time.
Visualizations
This compound Clinical Trial Workflow
Caption: Workflow of the ALLEGRO and BRAVO Phase III clinical trials.
Proposed Mechanism of Action of this compound
Caption: Dual mechanism of this compound in immunomodulation and neuroprotection.
References
Unveiling Laquinimod's Mode of Action: An AhR-Dependent Immunomodulator
A Comparative Guide for Researchers
Laquinimod, an oral immunomodulatory agent, has been a subject of extensive research for autoimmune diseases, particularly multiple sclerosis. Its mechanism of action, long a topic of investigation, is now understood to be critically dependent on the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This guide provides a comparative analysis of this compound's effects, supported by experimental data from studies utilizing AhR knockout mice, to elucidate its AhR-dependent therapeutic pathway.
The Central Role of the Aryl Hydrocarbon Receptor
Studies have conclusively demonstrated that the therapeutic efficacy of this compound in experimental autoimmune encephalomyelitis (EAE), a preclinical model of multiple sclerosis, is nullified in mice lacking the Aryl Hydrocarbon Receptor (AhR-/-).[1][2][3] This pivotal finding establishes AhR as the primary molecular target for this compound's immunomodulatory activity. Gene expression analyses in this compound-treated mice revealed a significant upregulation of genes known to be regulated by AhR, such as Cyp1a1 and Ahrr, further solidifying this connection.[1][4]
The mechanism involves both the peripheral immune system and the central nervous system (CNS). Deletion of AhR in the immune system completely abrogates this compound's protective effect in EAE, while its deletion within the CNS results in a partial loss of efficacy.[1][2][3] This indicates that this compound exerts its influence through AhR signaling in both immune cells and CNS-resident cells like astrocytes.[5][6][7]
Comparative Efficacy of this compound in Wild-Type vs. AhR Knockout Mice
The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound in wild-type (WT) and AhR knockout (AhR-/-) mice in the EAE model.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Maximal EAE Score (WT) | Mean Maximal EAE Score (AhR-/-) | Percentage Inhibition (WT) | Percentage Inhibition (AhR-/-) |
| Vehicle | 4.2 ± 0.7 | 3.5 ± 1.1 | - | - |
| This compound (25 mg/kg) | 0.3 ± 0.6 | 3.5 ± 0.5 | 93% | 0% |
| Data compiled from studies demonstrating the loss of this compound efficacy in AhR-/- mice.[3] |
Table 2: this compound's Impact on CNS Inflammation and Demyelination
| Parameter | Wild-Type + this compound | AhR-/- + this compound |
| CNS Inflammation Score | Significantly Reduced | No significant reduction |
| Demyelination Score | Significantly Reduced | No significant reduction |
| Qualitative summary based on histological analyses from cited literature.[1][2] |
Table 3: Modulation of Immune Cell Populations by this compound
| Cell Type / Marker | Effect in Wild-Type Mice | Effect in AhR-/- Mice |
| CD4+CD25+FoxP3+ Regulatory T cells (Tregs) | Significant Increase | No difference from vehicle |
| Th17-related cytokines (IL-17a, IL-17re, IL-22Ra1) | Significant Reduction | No significant reduction |
| Pro-inflammatory Monocyte (M1) genes in the brain | Reduced | Not reported |
| Data extracted from analyses of splenocytes and CNS-infiltrating cells.[1][4][8] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: this compound's proposed signaling pathway via AhR activation.
Caption: Experimental workflow for confirming this compound's AhR-dependent mechanism.
Experimental Protocols
1. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A common method for EAE induction in C57BL/6 mice (both wild-type and AhR-/-) involves active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[9][10][11]
-
Antigen Emulsion: MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice are subcutaneously injected with the MOG/CFA emulsion.
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the CNS.[10][11]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.[12]
2. This compound Administration
-
Dosing: this compound (e.g., 25 mg/kg) or a vehicle control is administered daily to the mice via oral gavage, starting from the day of immunization.[3][4][7]
3. Histopathological Analysis
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the brain and spinal cord are collected.
-
Staining: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Luxol Fast Blue for demyelination) to assess the extent of immune cell infiltration and myelin loss.
4. Immunological Analysis
-
Cell Isolation: Splenocytes and CNS-infiltrating immune cells are isolated from treated and control mice.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against specific cell surface and intracellular markers (e.g., CD4, CD25, FoxP3) to quantify different immune cell populations, such as regulatory T cells.[1]
-
Gene Expression Analysis: RNA is extracted from tissues (spleen, brain) or isolated cells and subjected to quantitative PCR or RNA sequencing to measure the expression levels of key genes, including those in the AhR pathway (Cyp1a1, Ahrr) and those related to specific T cell lineages (e.g., Il17a).[1][4][8]
Comparison with Other Immunomodulators
This compound's direct targeting of AhR distinguishes it from many other immunomodulatory drugs for multiple sclerosis.
-
Interferon-beta and Glatiramer Acetate: These first-line injectable therapies have broader, less defined mechanisms of action, thought to involve shifting cytokine profiles and inducing regulatory T cells, but without a known direct interaction with AhR.[13]
-
Fingolimod: This oral medication acts as a sphingosine-1-phosphate receptor modulator, sequestering lymphocytes in lymph nodes and preventing their entry into the CNS.[14] Its mechanism is distinct from the transcriptional regulation induced by this compound via AhR.
-
Dimethyl Fumarate: Another oral therapy, dimethyl fumarate and its active metabolite monomethyl fumarate are thought to act through the activation of the Nrf2 antioxidant response pathway and have also been suggested to interact with AhR, though this is not considered its primary mechanism of action.[13]
The clear, AhR-dependent mechanism of this compound provides a targeted approach to immunomodulation, offering a unique therapeutic strategy.
Conclusion
The use of AhR knockout mice has been instrumental in confirming the mechanism of action of this compound. The experimental evidence overwhelmingly demonstrates that this compound's ability to ameliorate CNS inflammation and autoimmunity is mediated through the Aryl Hydrocarbon Receptor. This AhR-dependent pathway involves the modulation of both peripheral and central immune responses, leading to a reduction in pro-inflammatory processes and an increase in regulatory functions. This targeted mechanism distinguishes this compound from other immunomodulatory therapies and underscores the potential of targeting the AhR pathway for the treatment of autoimmune diseases.
References
- 1. pnas.org [pnas.org]
- 2. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. neurology.org [neurology.org]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 13. Immunomodulators and immunosuppressants for progressive multiple sclerosis: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulators and immunosuppressants for relapsing‐remitting multiple sclerosis: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Laquinimod and Interferon β-1a (Avonex®) for Relapsing-Remitting Multiple Sclerosis
This guide provides a detailed comparison of the efficacy and mechanisms of action of Laquinimod, an investigational oral immunomodulator, and Interferon β-1a (Avonex®), an established injectable therapy for relapsing-remitting multiple sclerosis (RRMS). The data presented is compiled from pivotal Phase III clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative performance.
Efficacy and Clinical Outcomes
The clinical development of this compound for RRMS included two major Phase III trials: ALLEGRO and BRAVO. The BRAVO study is particularly relevant as it included a reference arm with Interferon β-1a (Avonex®), allowing for a descriptive comparison.[1][2][3]
Table 1: Key Efficacy Endpoints from the BRAVO Clinical Trial
| Endpoint | This compound (0.6 mg/day) | Interferon β-1a (Avonex®) | Placebo |
| Annualized Relapse Rate (ARR) | Non-significant reduction vs. Placebo (-18%, p=0.075)[2] | Significant reduction vs. Placebo (-26%, p=0.007)[2] | Baseline |
| Adjusted ARR | Significant reduction vs. Placebo (-21%, p=0.026)[4][5] | - | - |
| 3-Month Confirmed Disability Progression (EDSS) | Non-significant reduction vs. Placebo (-31%, p=0.063)[2] | Non-significant reduction vs. Placebo (-26%, p=0.13)[2] | Baseline |
| Adjusted 3-Month Confirmed Disability Progression | Significant reduction vs. Placebo (-33.5%, p=0.044)[6] | - | - |
| Percent Brain Volume Change (Brain Atrophy) | Significant reduction vs. Placebo (-28%, p<0.001)[2] | No significant effect vs. Placebo (+11%, p=0.14)[2] | Baseline |
Note: The BRAVO trial was not designed for a direct statistical comparison between this compound and Interferon β-1a.[5] The adjusted analyses for this compound were performed post-hoc to account for baseline imbalances in T2 lesion volume and the number of gadolinium-enhancing lesions.[4][5]
The ALLEGRO trial, which compared this compound to placebo, demonstrated a significant reduction in the annualized relapse rate (0.30 for this compound vs. 0.39 for placebo, p=0.002) and a 36% reduction in the risk of confirmed disability progression.[3][4][7]
Experimental Protocols
The methodologies for the pivotal Phase III trials provide the foundation for the presented data.
BRAVO Study Protocol
The BRAVO (Benefit-Risk Assessment of Avonex and this compound) study was a 24-month, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8] It enrolled 1,331 patients with RRMS, who were randomized in a 1:1:1 ratio to receive:
-
Oral this compound (0.6 mg) once daily
-
Oral placebo once daily
-
Intramuscular Interferon β-1a (Avonex®) 30 µg once weekly (in a rater-blinded design)[2]
The primary endpoint was the annualized relapse rate.[2] Secondary endpoints included confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS), and the percent change in brain volume.[2]
Caption: Workflow of the BRAVO Clinical Trial.
Mechanism of Action and Signaling Pathways
This compound and Interferon β-1a exert their therapeutic effects through distinct molecular pathways.
This compound: this compound is an immunomodulator that is thought to exert its effects through multiple mechanisms.[9] It has been shown to target the aryl hydrocarbon receptor (AhR), which is involved in the regulation of antigen-presenting cells.[10] By targeting AhR, this compound may reprogram these cells to become more tolerogenic, leading to the activation of regulatory T cells with anti-inflammatory properties.[10] Additionally, this compound can cross the blood-brain barrier and has demonstrated neuroprotective effects, potentially by reducing the activation of microglia and astrocytes, and increasing the production of brain-derived neurotrophic factor (BDNF).[5][9][11] It is also suggested to inhibit astrocytic NF-κB activation, which may help in preserving myelin.[11]
Caption: Proposed Mechanism of Action for this compound.
Interferon β-1a (Avonex®): Interferon β-1a is a cytokine that interacts with the type I interferon receptor (IFNAR).[12] This binding activates the JAK-STAT signaling pathway, leading to the transcription of numerous immunomodulatory and antiviral genes.[12][13] The therapeutic effects in MS are believed to result from a reduction in the number of inflammatory cells crossing the blood-brain barrier and a shift in the balance of pro- and anti-inflammatory agents in the brain.[14] Specifically, Interferon β-1a can downregulate the expression of MHC class II molecules on antigen-presenting cells and inhibit T-cell proliferation.[15]
Caption: Interferon β-1a Signaling Pathway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound efficacy in relapsing-remitting multiple sclerosis: how to understand why and if studies disagree - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. activebiotech.com [activebiotech.com]
- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. youtube.com [youtube.com]
- 14. Interferon beta-1a - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Cross-Study Analysis of Laquinimod's Effect on Disability Progression in Multiple Sclerosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of Laquinimod's efficacy in mitigating disability progression in patients with relapsing-remitting multiple sclerosis (RRMS). The information presented is collated from pivotal Phase III clinical trials, offering a quantitative comparison and detailed experimental methodologies to inform further research and development in the field.
Quantitative Data Summary
The following tables summarize the key findings on disability progression from the major clinical trials of this compound. The primary measure of disability is the Expanded Disability Status Scale (EDSS), a widely used method for quantifying disability in multiple sclerosis.
Table 1: Efficacy of this compound on Confirmed Disability Progression
| Study | Treatment Group | Placebo Group | Metric | Result | p-value | Citation |
| ALLEGRO | This compound (0.6 mg/day) | Placebo | Hazard Ratio for 3-month confirmed disability progression | 0.64 | 0.01 | [1] |
| 11.1% of patients | 15.7% of patients | Percentage of patients with 3-month confirmed disability progression | - | - | [1] | |
| This compound (0.6 mg/day) | Placebo | Reduction in risk of 6-month confirmed disability progression | 46% | 0.0001 | [2] | |
| BRAVO | This compound (0.6 mg/day) | Placebo | Hazard Ratio for 3-month confirmed disability progression | 0.69 | 0.063 | [3][4] |
| This compound (0.6 mg/day) | Placebo | Hazard Ratio for 6-month confirmed disability progression | 0.665 | 0.044 | [1] | |
| Pooled Analysis (ALLEGRO & BRAVO) | This compound (0.6 mg/day) | Placebo | Relative reduction in 3-month disability progression | ~30% | - | [5] |
| This compound (0.6 mg/day) | Placebo | Reduction in odds for 6-month confirmed disability progression | 44% | 0.005 | [2] |
Table 2: Additional Efficacy Endpoints
| Study | Treatment Group | Placebo Group | Metric | Result | p-value | Citation |
| ALLEGRO | This compound (0.6 mg/day) | Placebo | Annualized Relapse Rate (ARR) | 0.30 vs 0.39 | 0.002 | [1] |
| This compound (0.6 mg/day) | Placebo | Reduction in Brain Atrophy | 33% | <0.0001 | [1][6] | |
| BRAVO | This compound (0.6 mg/day) | Placebo | Annualized Relapse Rate (ARR) | -18% reduction (not significant) | 0.075 | [3][4] |
| This compound (0.6 mg/day) | Placebo | Reduction in Percent Brain Volume Change | 28% | <0.001 | [3][4] |
Experimental Protocols
The primary evidence for this compound's effect on disability progression comes from two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials: ALLEGRO and BRAVO .
ALLEGRO (Assessment of Oral this compound in Preventing Progression in Multiple Sclerosis)[1][7][8]
-
Objective: To evaluate the efficacy, safety, and tolerability of a once-daily oral dose of 0.6 mg this compound compared to placebo in patients with RRMS.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 1,106 patients with RRMS, aged 18-55 years, with an EDSS score of 0-5.5. Patients were required to have experienced at least one documented relapse in the 12 months prior to screening, or at least two in the 24 months prior.
-
Treatment: Patients were randomized (1:1) to receive either 0.6 mg of this compound orally once daily or a matching placebo for 24 months.
-
Primary Endpoint: Annualized relapse rate (ARR).
-
Secondary Endpoints: Time to confirmed disability progression (defined as an increase of at least 1.0 point on the EDSS from a baseline score of ≤5.0, or 0.5 points from a baseline of 5.5, sustained for at least 3 months), and various MRI-related measures including the cumulative number of new or enlarging T2 lesions.
BRAVO[3][4][7]
-
Objective: To assess the efficacy and safety of once-daily oral 0.6 mg this compound compared to placebo and to provide a reference comparison with intramuscular interferon beta-1a (Avonex®) in patients with RRMS.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a third, rater-blinded reference comparator arm.
-
Patient Population: 1,331 patients with RRMS, aged 18-55 years, with an EDSS score of 0-5.5. Relapse criteria were similar to the ALLEGRO study.
-
Treatment: Patients were randomized (1:1:1) to receive 0.6 mg of this compound orally once daily, a matching oral placebo, or 30 µg of interferon beta-1a intramuscularly once weekly for 24 months.
-
Primary Endpoint: Annualized relapse rate (ARR).
-
Secondary Endpoints: Time to 3-month confirmed disability worsening and percent brain volume change.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are believed to be multifaceted, involving both immunomodulatory and neuroprotective mechanisms.[7] Unlike many existing MS therapies that primarily target inflammation, this compound appears to have a more direct effect on the central nervous system (CNS).[1][5]
Key proposed mechanisms of action include:
-
Modulation of Immune Cells: this compound influences the activity of T cells and antigen-presenting cells (APCs).[7] It has been shown to reduce the proliferation of pathogenic T cells and promote the expansion of regulatory T cells (Tregs), which helps to suppress the autoimmune response.[7]
-
Inhibition of NF-κB Pathway: Several studies suggest that this compound's biological effects are mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation.[1][8]
-
Neuroprotection and BDNF Production: this compound can cross the blood-brain barrier and has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and repair.[1][7][9] This neuroprotective effect is thought to contribute to the observed reduction in disability progression, independent of its anti-inflammatory actions.[2]
-
Reduction of CNS Inflammation: this compound has been observed to reduce the activation of microglia and astrocytes, which are CNS-resident immune cells that contribute to inflammation and neuronal damage when overactivated.[7]
References
- 1. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. medicalxpress.com [medicalxpress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Laquinimod
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Laquinimod. Adherence to these protocols is essential to mitigate health risks associated with this potent compound.
This compound is a substance that presents significant health hazards. It is classified as toxic if swallowed, harmful if inhaled, and is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2] Therefore, stringent safety measures must be in place to minimize exposure. The following personal protective equipment (PPE) and handling procedures are mandatory for all personnel working with this compound.
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and transferring solid this compound | Double-gloving with chemotherapy-rated nitrile gloves (inner glove under cuff, outer glove over cuff). | Safety goggles and a face shield. | A NIOSH-approved respirator with a P100 filter is required. Work should be performed in a certified chemical fume hood or a ventilated balance enclosure. | A disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Preparing solutions (dissolving solid) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles and a face shield. | A NIOSH-approved respirator with a P100 filter. All work must be conducted in a chemical fume hood. | A disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Administering this compound to animals (e.g., oral gavage) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles. | A NIOSH-approved respirator with a P100 filter is recommended, especially if there is a risk of aerosol generation. | A disposable, solid-front, back-closure gown. |
| Handling animal waste from treated animals | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles. | Not generally required if handling is done carefully to avoid aerosolization. | A disposable gown. |
| Cleaning and decontamination of work surfaces | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Safety goggles and a face shield. | A NIOSH-approved respirator with a P100 filter. | A disposable, solid-front, back-closure gown. |
| Disposal of contaminated waste | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles. | Not generally required if waste is properly contained. | A disposable gown. |
Experimental Protocol: Safe Weighing and Solubilization of this compound
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, as specified in the experimental design)
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Conical tubes or vials for solubilization
-
Vortex mixer
-
All required PPE (as per the table above)
-
Hazardous waste disposal bags and containers
Procedure:
-
Preparation:
-
Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly.
-
Don all required PPE: inner and outer pairs of chemotherapy-rated nitrile gloves, a disposable gown, safety goggles, a face shield, and a P100 respirator.
-
Decontaminate the work surface within the enclosure.
-
-
Weighing:
-
Place a pre-labeled weighing boat on the analytical balance and tare.
-
Carefully open the container of this compound inside the enclosure.
-
Using a clean spatula, slowly transfer the desired amount of powder to the weighing boat. Avoid any sudden movements that could generate dust.
-
Once the target weight is achieved, securely close the this compound container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a pre-labeled conical tube or vial.
-
Using a calibrated pipette, add the specified volume of solvent to the tube.
-
Securely cap the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Post-Procedure:
-
Wipe the exterior of the solution tube to remove any potential contamination.
-
Decontaminate the spatula and the work surface of the enclosure.
-
Dispose of the weighing boat, outer gloves, and any other contaminated disposable materials in a designated hazardous waste bag.
-
Remove remaining PPE in the correct order (gown, face shield, goggles, inner gloves) and dispose of it in the designated hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Procedure:
-
Segregation: All this compound-contaminated waste must be segregated from general laboratory waste.
-
Containment:
-
Solid waste (e.g., gloves, gowns, weighing paper) should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste bag.
-
Liquid waste (e.g., unused solutions) should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials until it can be collected by a certified hazardous waste disposal company.
By strictly adhering to these guidelines, research professionals can minimize their risk of exposure to this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
